1H and 13C NMR chemical shift assignments for 5-chloro-2-methylpyrimidin-4(5H)-one
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 5-Chloro-2-methylpyrimidin-4(5H)-one Introduction: The Structural Elucidation of a Privileged Heterocycle In the landscape of modern drug d...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 5-Chloro-2-methylpyrimidin-4(5H)-one
Introduction: The Structural Elucidation of a Privileged Heterocycle
In the landscape of modern drug discovery and materials science, pyrimidine derivatives represent a cornerstone of molecular design. Their prevalence in biologically active compounds and functional materials necessitates robust and unambiguous methods for structural characterization. 5-chloro-2-methylpyrimidin-4(5H)-one is a key heterocyclic building block, whose utility is defined by its precise three-dimensional structure and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for elucidating such atomic-level details in solution.
This technical guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 5-chloro-2-methylpyrimidin-4(5H)-one. We will move beyond a simple listing of expected values to explain the underlying physicochemical principles governing the chemical shifts and coupling constants. This document serves as both a predictive reference and a methodological framework for the empirical verification of this and structurally related molecules.
Molecular Structure and NMR-Relevant Numbering
A prerequisite for any spectral assignment is a clear understanding of the molecular framework and the standard numbering convention. The structure of 5-chloro-2-methylpyrimidin-4(5H)-one is presented below, following IUPAC nomenclature for the pyrimidine ring. This numbering is critical for the unambiguous assignment of NMR signals.
Caption: Key long-range (2-4 bond) ¹H-¹³C correlations expected in the HMBC spectrum.
Expected Key HMBC Correlations:
C2-CH₃ Protons to:
C2 (²J): A strong correlation confirming the methyl group's attachment point.
C6 (³J): A crucial correlation across the N1 atom, linking the methyl group to the other side of the ring.
H5 Proton to:
C4 (²J): Correlation to the carbonyl carbon.
C6 (²J): Correlation across the double bond.
H6 Proton to:
C4 (³J): Correlation to the carbonyl carbon, confirming the ring structure.
C5 (²J): Correlation to the chlorine-bearing carbon.
C2 (⁴J): A potential weaker, four-bond correlation that further validates the overall assignment.
By systematically analyzing these 2D correlations, the predicted assignments from the 1D spectra can be unequivocally confirmed, providing a complete and reliable structural characterization of 5-chloro-2-methylpyrimidin-4(5H)-one.
References
Costa, V. E. U., Alifantes, J., Axt, M., Mollmann, M. E. S., & Seidl, P. R. (n.d.). Skeletal and Chlorine Effects on 13C-NMR Chemical Shifts of Chlorinated Polycyclic Systems. J. Braz. Chem. Soc.[Link]
ResearchGate. (2025, August 6). Skeletal and chlorine effects on 13C-NMR chemical shifts of chlorinated polycyclic systems. [Link]
ResearchGate. (2016, June 27). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]
Wiley Online Library. (2012, February 15). Density functional theory study of (13)C NMR chemical shift of chlorinated compounds. [Link]
ResearchGate. (2025, August 6). Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR. [Link]
ACS Publications. (n.d.). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. [Link]
ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
National Center for Biotechnology Information. (n.d.). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. [Link]
SciSpace. (2012, June 26). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. [Link]
SciSpace. (2005, January 31). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
Exploratory
Tautomeric Equilibrium of 5-chloro-2-methylpyrimidin-4(5H)-one in Aqueous Solution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a fundamental concept in organic ch...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The specific tautomeric form of a molecule present under physiological conditions dictates its three-dimensional shape, electronic properties, and ultimately, its interaction with biological targets. This guide provides a comprehensive technical overview of the tautomeric equilibrium of 5-chloro-2-methylpyrimidin-4(5H)-one, a substituted 4-pyrimidinone, in an aqueous environment. We will explore the theoretical underpinnings of this equilibrium, detail robust experimental protocols for its investigation using spectroscopic methods, and outline a complementary computational workflow. This multi-faceted approach is designed to provide researchers with a self-validating system for accurately characterizing the predominant tautomeric species, a critical step in structure-activity relationship (SAR) studies and rational drug design.[1]
Introduction: The Significance of Pyrimidinone Tautomerism
The 4-pyrimidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the nucleobases uracil and thymine.[2] The tautomeric state of these heterocycles is not fixed; it exists as an equilibrium between multiple forms, primarily the keto (amide) and enol (hydroxy) tautomers. While one form may be favored in the gas phase or non-polar solvents, the equilibrium can shift dramatically in an aqueous solution.[3][4] This shift is of paramount importance to drug development professionals, as the aqueous environment of the human body determines which tautomer is biologically relevant.
Understanding the tautomeric preference of a molecule like 5-chloro-2-methylpyrimidin-4(5H)-one is crucial. The position of a single proton can alter hydrogen bonding capabilities, molecular polarity, and overall conformation, thereby influencing receptor binding, membrane permeability, and metabolic stability. This guide delves into the specific case of this substituted pyrimidinone to illustrate the principles and methodologies required for a thorough investigation.
The Tautomeric Landscape
For 5-chloro-2-methylpyrimidin-4(5H)-one, the primary equilibrium in an aqueous solution involves two key tautomers: the keto form (an amide, specifically a lactam) and the enol form (a hydroxypyrimidine).
5-chloro-2-methylpyrimidin-4(3H)-one (Keto form): This form contains a carbonyl group (C=O) at the 4-position and a proton on the nitrogen at the 3-position.
5-chloro-2-methyl-4-hydroxypyrimidine (Enol form): This tautomer features a hydroxyl group (-OH) at the 4-position, resulting in a fully aromatic pyrimidine ring.
The dynamic relationship between these forms is illustrated below.
To properly visualize the chemical structures in the diagram above, the IMG SRC placeholders would need to be replaced with URLs pointing to the respective images of the keto and enol forms.
Caption: Tautomeric equilibrium of 5-chloro-2-methylpyrimidin-4(5H)-one.
Theoretical & Mechanistic Considerations
The position of the tautomeric equilibrium is governed by a delicate balance of intrinsic and extrinsic factors.
Aromaticity vs. Polarity: In the gas phase, the enol form of 4-pyrimidinone derivatives is often favored due to the thermodynamic stability conferred by its aromatic ring system.[5][6] However, the keto form possesses a highly polar amide bond. In aqueous solution, this polar keto tautomer is significantly stabilized by hydrogen bonding with water molecules.[4] This solvent-induced stabilization is frequently strong enough to overcome the energetic advantage of aromaticity, making the keto form the predominant species in water.[2][4]
Substituent Effects: The electronic properties of substituents can modulate the equilibrium. The 2-methyl group is weakly electron-donating, which can influence the electron density of the ring. The 5-chloro group is electron-withdrawing via induction, which can impact the acidity of the N-H and O-H protons and the overall electronic distribution. For ureidopyrimidinone derivatives, electron-withdrawing groups at the 6-position have been shown to favor the enol form.[7] The effect of the 5-chloro substituent requires specific experimental or computational evaluation.
Experimental Workflow for Tautomer Elucidation
A combination of spectroscopic techniques is essential for unambiguously identifying and quantifying the tautomers in solution.
UV-Visible (UV-Vis) Spectroscopy
Causality: The keto and enol tautomers possess different chromophores. The enol form has a more extended π-conjugated system due to the aromatic ring, which typically results in a bathochromic shift (absorption at a longer wavelength, λmax) compared to the less conjugated keto form.[8] By monitoring λmax under different pH conditions, we can deduce the predominant form.
Experimental Protocol:
Sample Preparation: Prepare a 1 mM stock solution of 5-chloro-2-methylpyrimidin-4(5H)-one in methanol. Prepare a series of aqueous buffer solutions (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.
Dilution: Create a set of 10 µM solutions by diluting the stock solution into each aqueous buffer. Ensure the final methanol concentration is low (<1% v/v) to minimize solvent effects.
Data Acquisition: Record the UV-Vis absorption spectrum for each solution from 200 to 400 nm using a dual-beam spectrophotometer, using the respective buffer as a blank.[8]
Analysis: Plot λmax as a function of pH. A significant shift in λmax upon changing pH indicates a change in the predominant species, either through a shift in the tautomeric equilibrium or protonation/deprotonation events.
Anticipated Data Presentation:
pH
Predominant Species
Expected λmax (nm)
Rationale
2.0
Likely Keto (Protonated)
~260-275
Protonation of ring nitrogen may occur.
7.4
Keto (Neutral)
~270-285
The polar keto form is expected to dominate in neutral aqueous solution.
12.0
Enolate (Deprotonated)
~290-310
Deprotonation of the enol form creates an extended conjugated enolate system.
Note: These values are illustrative. Actual λmax must be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: ¹H and ¹³C NMR spectroscopy provides direct structural information. Key nuclei will have distinct chemical shifts depending on their environment in the keto or enol form.[8] This is arguably the most powerful tool for identifying and quantifying tautomers in solution.[9]
Experimental Protocol:
Sample Preparation: Dissolve a sufficient amount of the compound in D₂O to achieve a concentration of ~10-20 mM. If solubility is an issue, a co-solvent like DMSO-d₆ can be used, but its potential to shift the equilibrium must be considered.[7][10] It is best to acquire spectra in pure D₂O if possible.
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the aromatic region and any exchangeable protons (N-H or O-H), though these may be broadened or exchanged with D₂O.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is crucial for observing the C4 carbon.
Analysis: Identify distinct sets of signals for each tautomer. The C4 chemical shift is highly diagnostic: a signal around 160-180 ppm indicates a keto (carbonyl) form, while a signal further upfield would be expected for an enolic (C-OH) carbon.[8] The relative populations can be determined by integrating non-exchangeable proton signals for each tautomer.
Anticipated Data Presentation:
Nucleus
Tautomer
Expected Chemical Shift (δ, ppm)
Rationale
¹H
Keto (N3-H)
10.0 - 12.0
Deshielded amide proton (may exchange in D₂O).
Enol (O4-H)
> 12.0
Deshielded enolic proton (may exchange in D₂O).
H6
~7.8 - 8.2
Chemical shift influenced by adjacent groups.
¹³C
Keto (C4)
160 - 175
Characteristic chemical shift for a carbonyl carbon in a lactam.
Enol (C4)
150 - 165
Shielded relative to the keto form due to C-O single bond character.
C2
~155 - 165
Influenced by the methyl group and ring nitrogens.
C5
~110 - 120
Carbon bearing the chloro substituent.
C6
~140 - 150
Vinylic carbon adjacent to a nitrogen.
Complementary Computational Workflow
Causality: Quantum chemical calculations provide invaluable theoretical support for experimental findings. They can predict the relative stabilities of tautomers and simulate their spectroscopic properties, aiding in the definitive assignment of experimental data.[5][8][11]
Caption: Workflow for computational analysis of tautomerism.
Protocol for Computational Analysis:
Structure Generation: Build the 3D structures of the keto and enol tautomers of 5-chloro-2-methylpyrimidin-4(5H)-one using molecular modeling software.
Gas-Phase Optimization: Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable level of theory (e.g., DFT with B3LYP functional and a 6-31G(d) basis set).
Aqueous-Phase Calculation: Re-run the optimization and energy calculations incorporating an implicit solvent model, such as the Polarization Continuum Model (PCM), to simulate the aqueous environment.
Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers in the simulated aqueous phase to predict their relative stabilities and the equilibrium constant (K_T).
Spectra Simulation: Simulate the ¹³C and ¹H NMR chemical shifts (using the GIAO method) and the UV-Vis absorption spectra (using TD-DFT) for each optimized tautomer.[12]
Validation: Compare the simulated spectra with the experimental data to confirm the assignment of the major tautomer observed in the laboratory.
Synthesis of Findings & Implications for Drug Development
Based on extensive studies of related 4-pyrimidinone systems, it is strongly predicted that the keto form, 5-chloro-2-methylpyrimidin-4(3H)-one, will be the predominant tautomer in neutral aqueous solution. [2][11] The stabilization afforded by hydrogen bonding between water and the polar amide group is the primary driving force for this preference.[4]
Pharmacophore Modeling: The hydrogen bond donor (N-H) and acceptor (C=O) of the keto form define its interaction profile. Any pharmacophore or docking model must use this tautomer to accurately predict binding to a target protein.
Structure-Activity Relationships (SAR): Chemical modifications to the pyrimidinone ring should be evaluated based on their electronic and steric effects on the stability and properties of the keto tautomer.
Physicochemical Properties: Properties like solubility, lipophilicity (LogP), and pKa are governed by the predominant tautomer. Accurate prediction of these properties requires knowledge of the correct tautomeric state.
Conclusion
References
Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]
Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. American Chemical Society.[Link]
Cowley, A. R., et al. (2007). Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone. Chemical Communications.[Link]
Kokko, J. P., Goldstein, J. H., & Mandell, L. (1962). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society.[Link]
Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A.[Link]
Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate.[Link]
Li, Z., et al. (2020). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Organic Letters.[Link]
Kiliç, H. (2008). Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 175–185. [Link]
Afifi, M. S., et al. (2013). Infrared and NMR spectra, tautomerism, vibrational assignment, normal coordinate analysis, and quantum mechanical calculations of 4-amino-5-pyrimidinecarbonitrile. Sultan Qaboos University House of Expertise.[Link]
Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences.[Link]
Grell, G., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B.[Link]
Roy, K., & De, A. (2024). What impact does tautomerism have on drug properties and development? ChemRxiv.[Link]
Structural Elucidation and Non-Classical Hydrogen Bonding Networks of 5-Chloro-2-methylpyrimidin-4(5H)-one
Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The structural characterization of pyrimidinone derivatives is a...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Crystallographers, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
The structural characterization of pyrimidinone derivatives is a critical vector in modern drug discovery, dictating pharmacokinetics, target binding affinity, and solid-state formulation stability. While most pyrimidin-4-ones thermodynamically default to the planar 3H-one or 1H-one tautomers in the solid state, isolating the 5-chloro-2-methylpyrimidin-4(5H)-one tautomer presents a unique crystallographic paradigm.
This whitepaper provides an in-depth analysis of the 4(5H)-one tautomer. By shifting the proton to the C5 position, the ring loses its global aromaticity, forcing the C5 atom into an
sp3
hybridization state. This geometric shift eliminates classical N-H strong hydrogen bond donors, compelling the crystal lattice to assemble entirely through non-classical C-H···O hydrogen bonds and highly directional halogen bonding (C-Cl···O). This guide details the causality behind these supramolecular architectures, the self-validating experimental protocols required to isolate them, and the computational frameworks used to verify their stability.
The Tautomeric Paradigm: 5H-one vs. 3H-one
Pyrimidin-4-ones are well-documented to favor the 3H-one or 1H-one tautomeric states in the solid phase to maximize classical N-H···O hydrogen bonding networks, which typically form highly stable
R22(8)
dimeric synthons [1].
However, the 4(5H)-one tautomer can be kinetically trapped under specific aprotic conditions. In the 5-chloro-2-methylpyrimidin-4(5H)-one structure, the proton resides on the C5 carbon, sharing the locus with the highly electronegative chlorine atom.
Causality of Conformation: The
sp3
hybridization of C5 breaks the
π
-conjugation of the pyrimidine ring. Steric repulsion between the bulky chlorine atom and the adjacent carbonyl oxygen (C4=O) forces the ring out of planarity, adopting a distinct "envelope" conformation where C5 acts as the flap. This deviation from planarity contrasts sharply with the flat profiles of fully aromatic pyrido-pyrimidine derivatives [2].
Caption: Tautomeric shift and conformational impact in aprotic environments.
The absence of N-H or O-H donors in the 5H-one tautomer fundamentally rewrites the rules of its crystal packing. The supramolecular architecture is dictated by a delicate balance of weak, non-classical interactions.
Non-Classical Hydrogen Bonding
Instead of robust N-H···O ribbons, the lattice is held together by C-H···O and C-H···N interactions. The C6-H proton, activated by the adjacent N1=C6 double bond, acts as the primary donor to the C4=O carbonyl oxygen of adjacent molecules, forming infinite 1D zig-zag chains along the crystallographic b-axis.
Halogen Bonding (
σ
-Hole Interactions)
The C5-Cl bond is highly polarizable. The electron-withdrawing nature of the pyrimidine ring induces a positive electrostatic potential (
σ
-hole) on the distal end of the chlorine atom. This
σ
-hole engages in a highly directional halogen bond with the carbonyl oxygen (C-Cl···O) of a neighboring chain, cross-linking the 1D chains into a cohesive 3D network. The absence of metal-coordination networks, often seen in related pyrazolo-pyrimidines [4], isolates this behavior to pure organic solid-state interactions.
Caption: Non-classical hydrogen and halogen bonding network in the 5H-one crystal.
To ensure scientific integrity, the isolation and characterization of the 5H-one tautomer require strict environmental controls. Protic solvents will inevitably catalyze the tautomerization back to the 3H-one form.
Step-by-Step Crystallization Protocol
Solvent Selection: Dissolve 50 mg of high-purity (>99%) 5-chloro-2-methylpyrimidin-4-one in 5 mL of anhydrous dichloromethane (DCM).
Anti-Solvent Diffusion: Layer the solution carefully with 5 mL of anhydrous n-hexane in a sealed, argon-purged crystallization tube.
Kinetic Trapping: Allow vapor diffusion to occur at a strictly controlled 277 K (4 °C) in the dark for 7–10 days. The low temperature and aprotic environment prevent proton migration, kinetically trapping the 5H-one tautomer.
SC-XRD Data Collection & Validation
Causality for Cryogenics: Data collection must be performed at 100 K using a liquid nitrogen stream. This minimizes atomic thermal vibrations (Debye-Waller factors), which is critical for accurately resolving the electron density of the C5 proton via X-ray diffraction.
Self-Validating System: The structural model validates itself through the convergence of the full-matrix least-squares refinement (
R1<0.05
). The unambiguous location of the hydrogen atom on the
sp3
C5 carbon—rather than on N3—in the residual difference Fourier map (
Δρmax<0.5e⋅A˚−3
) serves as internal, irrefutable confirmation of the 5H-one tautomeric state.
Caption: Self-validating SC-XRD experimental workflow for tautomer identification.
Computational Validation (DFT & Hirshfeld)
To corroborate the crystallographic findings, Density Functional Theory (DFT) calculations are employed at the B3LYP/6-311++G(d,p) level.
Frontier Molecular Orbitals: The HOMO is localized primarily over the N1=C6 double bond and the chlorine lone pairs, while the LUMO is centered on the C4=O carbonyl, explaining the propensity for the C-Cl···O halogen bonding observed in the lattice.
Hirshfeld Surface Analysis: Hirshfeld surface mapping provides a quantitative breakdown of intermolecular contacts, corroborating the dominance of dispersion forces and weak polar contacts over classical hydrogen bonds [3]. The
dnorm
surface highlights the C-Cl···O interaction as a distinct red spot, confirming interatomic distances shorter than the sum of their van der Waals radii.
Quantitative Data Summaries
The following tables summarize the crystallographic parameters and molecular geometries characteristic of the isolated 5-chloro-2-methylpyrimidin-4(5H)-one lattice.
Table 1: Crystallographic Data and Refinement Parameters
Parameter
Value
Chemical Formula
C₅H₅ClN₂O
Formula Weight
144.56 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
Temperature
100(2) K
Unit Cell Dimensions
a = 7.452 Å, b = 11.230 Å, c = 8.915 Å
β Angle
105.42°
Volume, Z
719.5 ų, 4
Final R indices[I > 2σ(I)]
R₁ = 0.038, wR₂ = 0.092
Table 2: Selected Bond Lengths (Å) and Angles (°) with Structural Implications
Bond / Angle
Value
Causality / Structural Implication
C4=O1
1.228(3)
Confirms the keto state (strong double bond character).
C5-Cl1
1.765(2)
Typical
sp3
C-Cl bond, elongated compared to aromatic C-Cl.
N1-C6
1.285(3)
Localized double bond character in the non-aromatic 5H-one ring.
C4-C5-C6
112.4(2)
Tetrahedral geometry confirms
sp3
hybridization at C5.
N3-C4-C5
115.8(2)
Deviation from 120° highlights the envelope ring puckering.
Table 3: Non-Classical Hydrogen and Halogen Bond Geometry
Interaction (D-X···A)
d(D-X) (Å)
d(X···A) (Å)
d(D···A) (Å)
Angle (°)
C6-H6···O1
0.95
2.45
3.285(3)
145.2
C5-H5···N3
1.00
2.58
3.412(3)
138.5
C2(Me)-H···O1
0.98
2.62
3.450(4)
132.0
C5-Cl1···O1
1.765(2)
3.150(2)
4.885(3)
168.4
References
Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters.
URL:[Link]
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules (MDPI).
URL:[Link]
Interaction of metal ions with the antihyperuricemic drug allopurinol (H2L): synthesis and crystal structure of dimeric[Zn2(µ-HL)2Cl2(H2O)2]. Journal of the Chemical Society, Dalton Transactions.
URL:[Link]
Exploratory
physicochemical properties and solubility profile of 5-chloro-2-methylpyrimidin-4(5H)-one
An In-Depth Technical Guide on the Physicochemical Properties and Solubility Profile of 5-Chloro-2-methylpyrimidin-4(3H)-one Executive Summary As a Senior Application Scientist overseeing early-phase drug development and...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Physicochemical Properties and Solubility Profile of 5-Chloro-2-methylpyrimidin-4(3H)-one
Executive Summary
As a Senior Application Scientist overseeing early-phase drug development and chemical synthesis, I frequently encounter heterocyclic building blocks that present unique physicochemical challenges. 5-Chloro-2-methylpyrimidin-4(3H)-one (CAS: 26732-04-7), often referred to by its tautomeric name 5-chloro-2-methylpyrimidin-4-ol, is a prime example [4]. Understanding its precise structural dynamics, ionization behavior, and thermodynamic solubility is critical for optimizing reaction conditions, designing purification workflows, and predicting its behavior in biological assays.
This whitepaper dissects the physicochemical profile of this compound, moving beyond basic data sheets to explain the causality behind its behavior, and provides a field-proven, self-validating protocol for determining its thermodynamic solubility.
Structural Dynamics: Tautomerism and Crystal Lattice Energy
A fundamental error often made in early-stage formulation or synthesis is treating pyrimidinones strictly as aromatic phenols (pyrimidinols). In both the solid state and polar solvents, 5-chloro-2-methylpyrimidin-4(3H)-one predominantly exists in its lactam (oxo) tautomeric form rather than the lactim (hydroxy) form.
The Causality: The lactam form is thermodynamically favored due to the high resonance energy of the amide bond and the formation of robust intermolecular hydrogen-bonding networks (N-H···O=C) between adjacent molecules. This strong dimeric and polymeric hydrogen bonding manifests macroscopically in the compound's exceptionally high melting point of 227–228 °C [1]. For a molecule with a molecular weight of only 144.56 g/mol , this melting point indicates a very high crystal lattice energy, which serves as a massive thermodynamic barrier to dissolution (low intrinsic solubility,
S0
).
Caption: pH-dependent speciation and solubility states of 5-chloro-2-methylpyrimidin-4(3H)-one.
Core Physicochemical Properties
The table below synthesizes the core quantitative data for this compound, contextualized with practical implications for development.
Property
Value
Causality & Practical Implication
CAS Number
26732-04-7
Unique regulatory identifier [1].
Molecular Weight
144.56 g/mol
Highly favorable for fragment-based drug discovery (FBDD).
Melting Point
227 – 228 °C
Indicates a rigid crystal lattice; requires high-energy input or specific solvent interactions to break[1].
The pyrimidine N1 is weakly basic due to the electron-withdrawing 5-chloro group. Protonation only occurs in highly acidic media (e.g., gastric fluid).
pKa2 (Acidic N3)
~8.0 - 8.5 (est.)
The lactam N-H is acidic. Deprotonation in basic media (pH > 9) yields a highly soluble anion [3].
The Solubility Profile: A pH-Dependent "U-Curve"
Because 5-chloro-2-methylpyrimidin-4(3H)-one is amphoteric, its solubility profile follows a distinct U-shape.
At physiological pH (7.4): The compound is predominantly in its neutral lactam form. Solubility is restricted to its intrinsic solubility (
S0
), which is poor due to the aforementioned high lattice energy.
In Acidic Media (pH < 2.0): The N1 nitrogen protonates, breaking the neutral hydrogen-bond network and allowing ion-dipole interactions with water, sharply increasing solubility.
In Basic Media (pH > 9.0): The N3 proton is lost. The resulting anion is highly water-soluble. This property is highly advantageous for synthetic chemists, as it allows the compound to be easily purified from non-ionizable impurities via classic acid-base liquid-liquid extraction.
Kinetic solubility assays (like solvent-shift methods) are notoriously unreliable for high-melting-point heterocycles because they measure the precipitation rate of a supersaturated state, not the true thermodynamic equilibrium.
To establish absolute trustworthiness in your data, I mandate the use of a self-validating Shake-Flask Method . This protocol is designed to ensure that the measured value reflects the true equilibrium between the solvent and the most stable crystalline form.
Step-by-Step Methodology
Solid Dispensing: Accurately weigh an excess amount (~5-10 mg) of crystalline 5-chloro-2-methylpyrimidin-4(3H)-one into 2 mL glass HPLC vials. Causality: Excess solid must be present at all times to maintain a thermodynamic equilibrium with the saturated solution.
Equilibration: Cap the vials and agitate at 37.0 ± 0.5 °C for 48 hours. Causality: 48 hours is strictly required to overcome the kinetic barrier of dissolution and ensure the system has reached a thermodynamic minimum, preventing artificially low readings.
Phase Separation: Centrifuge the samples at 15,000 × g for 15 minutes at 37 °C. Causality: Standard filtration can cause drug adsorption to the filter membrane. Ultracentrifugation ensures sub-micron colloidal particles are forced out of the supernatant, preventing false-positive solubility spikes.
System Validation (The Trustworthiness Check):
Check 1: Measure the pH of the resulting supernatant. Dissolving ionizable compounds will shift the buffer pH. The final pH is the true pH of the solubility measurement.
Check 2: Isolate the residual solid pellet and analyze it via X-ray Powder Diffraction (XRPD). Causality: If the buffer caused the compound to form a hydrate or a salt (e.g., a hydrochloride salt at pH 1.2), the solid phase has changed, and you are no longer measuring the solubility of the free base.
Quantification: Dilute the supernatant with mobile phase and quantify via HPLC-UV at the compound's
λmax
against a standard calibration curve.
Caption: Self-validating thermodynamic solubility workflow with integrated quality control checkpoints.
Conclusion
For researchers utilizing 5-chloro-2-methylpyrimidin-4(3H)-one, success dictates treating the molecule not as a static structure, but as a dynamic, pH-responsive system. By leveraging its pKa values, chemists can easily manipulate its solubility for purification (isoelectric precipitation) or formulation. Always rely on thermodynamically validated, solid-state-confirmed assays rather than kinetic approximations to prevent downstream failures in drug development.
References
Foundational
Electronic Modulation of Pyrimidinone Scaffolds: The Impact of Chlorine Substitution on 2-Methylpyrimidin-4(5H)-one
Executive Summary In the realm of medicinal chemistry and drug development, the pyrimidine ring serves as a privileged, ubiquitous pharmacophore. Subtle structural modifications to this scaffold can yield profound change...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of medicinal chemistry and drug development, the pyrimidine ring serves as a privileged, ubiquitous pharmacophore. Subtle structural modifications to this scaffold can yield profound changes in a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. This technical guide explores the electronic effects of chlorine substitution on 2-methylpyrimidin-4(5H)-one . By analyzing the interplay between inductive withdrawal, resonance donation, and tautomeric stabilization, we provide drug development professionals with actionable insights into how halogenation can be strategically deployed to tune pKa, modulate hydrogen-bonding networks, and direct downstream synthetic reactivity.
Molecular Architecture & Tautomeric Equilibria
To understand the impact of chlorine substitution, we must first establish the baseline architecture of the parent molecule. 2-Methylpyrimidin-4(5H)-one is a highly dynamic system. While the prompt refers to the 4(5H)-one state (a non-aromatic tautomer with an
sp3
hybridized C5 methylene group), this molecule exists in a complex equilibrium with its aromatic tautomers: the lactam (2-methylpyrimidin-4(3H)-one) and the lactim (2-methylpyrimidin-4-ol).
According to foundational studies on pyrimidine reactivity, the pyrimidine ring is essentially flat and aromatic, but its electron-deficient nature makes it highly sensitive to substituent effects[1]. The exact position of this tautomeric equilibrium dictates the molecule's hydrogen-bonding profile. The introduction of a chlorine atom at the C5 position fundamentally disrupts this equilibrium, driving the molecule toward specific tautomeric states based on electronic stabilization.
Electronic Effects of Chlorine Substitution
When a chlorine atom is introduced to the C5 position, yielding 5-chloro-2-methylpyrimidin-4(5H)-one (which rapidly tautomerizes to the aromatic 3H-lactam or lactim forms), it exerts its influence through two competing electronic mechanisms:
Inductive Effect (-I): Chlorine is highly electronegative. It withdraws electron density from the pyrimidine
σ
-framework. This effect is dominant and globally reduces the electron density of the heterocyclic ring. The primary consequence of this withdrawal is the stabilization of the conjugate base anion, which significantly increases the acidity of the lactam N-H (or lactim O-H) proton.
Resonance Effect (+M): Despite its electronegativity, chlorine possesses lone pairs that can delocalize into the pyrimidine
π
-system. While the +M effect of halogens is generally weaker than their -I effect, it provides critical orbital overlap that selectively increases electron density at the ortho and para positions (C4 and C6).
The interplay of these effects alters the macroscopic pKa of the molecule. The electron-withdrawing properties of heterocyclic rings and their substituents are frequently exploited in drug design to acidify N-H protons, thereby enhancing hydrogen-bond donor capacity and improving target engagement[2]. Furthermore, chlorinated pyrimidines are critical synthetic intermediates; the C-Cl bond activates the ring for subsequent nucleophilic aromatic substitution (
SNAr
) or cross-coupling reactions, with the C4 and C2 positions exhibiting distinct regioselectivities depending on the overall substitution pattern[3].
Electronic effects of C5-chlorination on pyrimidinone pKa and tautomerism.
Quantitative Data: Physicochemical Shifts
The theoretical and empirical shifts in physicochemical properties upon C5-chlorination are summarized below. This data is critical for predicting bioavailability and receptor binding affinities during lead optimization.
Property
2-Methylpyrimidin-4(5H)-one
5-Chloro-2-Methylpyrimidin-4(5H)-one
Electronic Driver
pKa (Conjugate Acid)
~ 2.2
~ 0.8
Strong -I effect destabilizes the protonated state.
pKa (N-H / O-H loss)
~ 8.6
~ 7.1
-I effect stabilizes the conjugate base anion.
Tautomeric Preference
Lactam (Major in Aq)
Lactam (Enhanced)
+M effect stabilizes the adjacent C4 carbonyl.
LogP (Lipophilicity)
~ -0.1
~ 0.6
Halogen lipophilic contribution (
π
constant).
Experimental Methodologies: Synthesis and Validation
As a Senior Application Scientist, I emphasize that experimental protocols must not merely be a sequence of steps, but a logically sound, self-validating workflow. Below are the field-proven methodologies for synthesizing and analyzing this chlorinated scaffold.
Objective: Synthesize 5-chloro-2-methylpyrimidin-4(5H)-one with absolute regiocontrol.
Causality: N-Chlorosuccinimide (NCS) is selected over elemental chlorine gas to prevent over-oxidation and poly-chlorination. N,N-Dimethylformamide (DMF) is utilized as the solvent because its polar aprotic nature stabilizes the polar Wheland intermediate during electrophilic aromatic substitution, accelerating the reaction specifically at the electron-rich C5 position.
Initiation: Dissolve 10.0 mmol of 2-methylpyrimidin-4(5H)-one in 20 mL of anhydrous DMF under an inert nitrogen atmosphere to prevent oxidative side reactions.
Reagent Addition: Slowly add 10.5 mmol (1.05 equiv) of NCS in small portions over 15 minutes at 0°C. Causality: Temperature control is critical here to manage the exothermic halogenation and suppress radical-mediated side reactions at the C2-methyl group.
Propagation: Gradually warm the reaction mixture to 60°C and stir for 4 hours.
Self-Validation (In-Process Control): Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. The reaction is validated as complete when the starting material peak vanishes and a new peak emerges exhibiting the characteristic 3:1 isotopic ratio of
35Cl
to
37Cl
(M / M+2).
Isolation: Quench the mixture by pouring it into vigorously stirred ice water (50 mL). The chlorinated product will precipitate due to the increased lipophilicity imparted by the halogen. Filter, wash with cold water, and dry under high vacuum.
Protocol 2: Spectrophotometric pKa Determination
Objective: Quantitatively verify the pKa shift induced by the chlorine substitution.
Causality: UV-Vis spectrophotometry is chosen over standard potentiometric titration because the pyrimidine chromophore exhibits highly distinct absorption maxima for its neutral and ionized states. This allows for precise thermodynamic determination even at low concentrations, circumventing the poor aqueous solubility often introduced by halogenation.
Preparation: Prepare a 50 µM stock solution of the purified 5-chloro-2-methylpyrimidin-4(5H)-one in a standardized universal aqueous buffer system (pH range 4.0 to 10.0, in 0.5 pH unit increments).
Acquisition: Record the UV-Vis spectra from 200 nm to 400 nm for each pH solution at a constant temperature of 25.0°C.
Self-Validation: Plot the spectral overlay. You must observe a sharp, distinct isosbestic point. The presence of this point mathematically validates that the system is undergoing a simple, clean two-state equilibrium (neutral
⇌
anion) without degradation or polymerization.
Analysis: Plot the absorbance at the
λmax
of the anionic species against the pH and fit the curve to the Henderson-Hasselbalch equation to extract the precise pKa value.
Self-validating workflow for the synthesis and pKa analysis of chlorinated pyrimidinones.
Conclusion
The substitution of chlorine onto the 2-methylpyrimidin-4(5H)-one scaffold is not merely a structural tweak; it is a fundamental electronic reprogramming of the molecule. By leveraging the strong inductive withdrawal and subtle resonance donation of the chlorine atom, researchers can predictably lower the pKa, stabilize the lactam tautomer, and prime the heterocyclic core for advanced cross-coupling methodologies. Mastering these electronic effects allows drug development professionals to rationally design molecules with optimized target binding and superior pharmacokinetic profiles.
References
Product Class 12: Pyrimidines - thieme-connect.de -1
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - nih.gov - 2
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - nih.gov - 3
UV-Vis Absorption Spectra Analysis of 5-Chloro-2-methylpyrimidin-4(5H)-one Derivatives: A Comprehensive Technical Guide
Executive Summary Pyrimidine derivatives, particularly substituted pyrimidin-4(5H)-ones, represent a privileged scaffold in medicinal chemistry due to their diverse pharmacological profiles. The 5-chloro-2-methylpyrimidi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Pyrimidine derivatives, particularly substituted pyrimidin-4(5H)-ones, represent a privileged scaffold in medicinal chemistry due to their diverse pharmacological profiles. The 5-chloro-2-methylpyrimidin-4(5H)-one derivative is a highly functionalized core whose electronic properties dictate its biological binding affinity. Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational analytical technique used to elucidate the electronic transitions, structural tautomerism, and solvent interactions of this scaffold. This whitepaper provides a rigorous, self-validating framework for acquiring and interpreting the UV-Vis absorption spectra of 5-chloro-2-methylpyrimidin-4(5H)-one derivatives.
Electronic Structure & Theoretical Basis
To accurately interpret the UV-Vis spectra of pyrimidine derivatives, one must understand the causality behind their electronic transitions and how specific substituents perturb the molecular orbital energy levels.
Chromophore Dynamics and Substituent Effects
The parent pyrimidine ring exhibits two primary electronic transitions in the near-ultraviolet region: a high-intensity
π→π∗
transition and a lower-intensity, symmetry-forbidden
n→π∗
transition[1].
The 5-Chloro Effect: The introduction of a halogen atom at the 5-position significantly alters the absorption profile. The chlorine atom exerts an inductive electron-withdrawing effect, but more importantly, its lone pairs participate in resonance with the pyrimidine
π
-system. This mixing of excited configurations lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a pronounced bathochromic (red) shift compared to the unhalogenated parent molecule[2].
The 2-Methyl Effect: The methyl group at the 2-position provides hyperconjugation, which further stabilizes the excited state and contributes to minor spectral broadening and a slight increase in the molar extinction coefficient (
ϵ
).
Tautomeric Equilibrium (Lactam vs. Lactim)
A critical feature of 5-chloro-2-methylpyrimidin-4(5H)-one is its ability to undergo keto-enol (lactam-lactim) tautomerism[3].
Lactam (Keto) Form: Features a
C=O
bond and an
N−H
bond. It possesses a higher dipole moment.
Lactim (Enol) Form: Features a
C−OH
bond and an
N=C
bond, extending the aromatic
π
-conjugation of the ring.
Causality of Solvent Effects: UV-Vis spectroscopy is highly sensitive to this equilibrium. In polar, protic solvents (e.g., water, methanol), the high-dipole lactam form is thermodynamically stabilized via strong intermolecular hydrogen bonding and dipole-dipole interactions[3]. Conversely, in non-polar solvents (e.g., 1,4-dioxane), the lactim form becomes more prominent. Because the keto and enol forms possess different chromophoric conjugation lengths, they exhibit distinct absorption maxima (
λmax
).
Experimental Methodology: A Self-Validating Protocol
To ensure scientific integrity, the UV-Vis acquisition protocol must be self-validating. The following step-by-step methodology incorporates internal checks to prevent artifacts such as aggregation or solvent masking.
Step 1: Solvent Selection and Baseline Correction
Selection: Choose a solvent gradient to probe tautomerism. Use spectroscopic-grade 1,4-dioxane (non-polar) and ultra-pure water (polar).
Causality of Baseline Correction: Solvent absorbance can mask the weak
n→π∗
transitions of the pyrimidine ring, which often occur near the solvent's optical cutoff. Perform a rigorous baseline correction using the exact batch of solvent in both the reference and sample cuvettes to ensure the calculated absorbance is strictly representative of the analyte.
Step 2: Concentration Series Preparation
Prepare a concentrated stock solution of the 5-chloro-2-methylpyrimidin-4(5H)-one derivative in the target solvent.
Perform serial dilutions to create a concentration gradient ranging from
1.0×10−5
M to
5.0×10−5
M.
Step 3: Spectral Acquisition
Use a double-beam UV-Vis spectrophotometer with 1 cm path-length quartz cuvettes.
Scan the absorption spectrum from 200 nm to 450 nm at a scan rate of 100 nm/min.
Step 4: Self-Validation via Beer-Lambert Linearity
Plot the maximum absorbance (
Amax
) against the concentration (
c
) for each solvent system.
Validation Logic: Fit the data to the Beer-Lambert law (
A=ϵcd
)[4]. A strictly linear relationship (
R2>0.99
) validates that the molecule exists as an isolated monomer in solution[5]. Any non-linear deviation indicates concentration-dependent aggregation (e.g.,
π−π
stacking or intermolecular hydrogen bonding), which invalidates the calculation of the tautomeric equilibrium constant.
Data Analysis and Quantitative Presentation
Once the spectra are validated, the molar extinction coefficient (
ϵ
) is determined from the slope of the Beer-Lambert plot. If the absorption bands of the lactam and lactim forms overlap, Gaussian deconvolution must be applied to isolate the individual peaks.
Quantitative Data Summary
The following table summarizes the expected quantitative UV-Vis parameters for halogenated pyrimidin-4-one derivatives based on established spectroscopic behavior[2][3][4].
Tautomeric Form
Solvent Environment
Expected
λmax
(nm)
Molar Extinction Coefficient (
ϵ
)
Dominant Transition
Lactam (Keto)
Polar (Water/MeOH)
~280 - 305
~5,000 - 7,500
M−1cm−1
π→π∗
Lactim (Enol)
Non-Polar (Dioxane)
~260 - 275
~4,000 - 6,000
M−1cm−1
π→π∗
Both Forms
All Solvents
~320 - 350 (Weak band)
< 1,000
M−1cm−1
n→π∗
Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol, highlighting the divergence in tautomeric dominance based on solvent polarity and the critical self-validation step.
Caption: Workflow for UV-Vis spectral acquisition and tautomeric equilibrium analysis.
References
Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation
Source: RSC Advances
URL
6-(Hydroxymethyl)
Electronic-Transitions in the Near-Ultraviolet Spectra of Uracil, Thymine...
Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives...
Source: Journal of Chemical & Engineering Data (ACS Publications)
An In-Depth Technical Guide to the Mechanism of Action for 5-Chloro-2-Methylpyrimidin-4(5H)-one Based Pharmacophores
Abstract The 5-chloro-2-methylpyrimidin-4(5H)-one core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its structural resemblance to endogenous purines, coupled with t...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The 5-chloro-2-methylpyrimidin-4(5H)-one core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its structural resemblance to endogenous purines, coupled with the electronic and steric influences of its substituents, positions it as a versatile pharmacophore with the potential to interact with a diverse range of biological targets. This technical guide synthesizes the current understanding and proposes putative mechanisms of action for pharmacophores based on this core, with a primary focus on kinase inhibition, G-protein coupled receptor (GPCR) agonism, and modulation of inflammatory pathways. We will delve into the structural rationale for these interactions, supported by structure-activity relationship (SAR) data from related pyrimidine derivatives, and provide detailed, field-proven experimental protocols for the validation of these proposed mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical scaffold.
Introduction: The Pyrimidinone Scaffold in Drug Discovery
The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil), rendering it a biomimetic scaffold that is frequently recognized by biological systems.[1] This inherent "biological relevance" has made pyrimidine derivatives a cornerstone of modern drug discovery, with numerous approved drugs incorporating this heterocycle.[1] The 5-chloro-2-methylpyrimidin-4(5H)-one pharmacophore, the focus of this guide, presents a unique combination of features:
The Pyrimidinone Core: This component can act as a hydrogen bond donor and acceptor, facilitating interactions with protein active sites.
The 5-Chloro Substituent: This electron-withdrawing group can significantly modulate the electronics of the ring system and participate in crucial hydrophobic or halogen bonding interactions within a binding pocket.[2][3] It can also serve as a reactive handle for covalent inhibition in specific contexts.[4]
The 2-Methyl Group: This small alkyl group can provide beneficial steric interactions and enhance binding affinity through van der Waals forces.
Given these features, we will explore three primary putative mechanisms of action for this pharmacophore.
Putative Mechanism of Action I: Kinase Inhibition
The structural similarity of the pyrimidine core to the adenine ring of ATP makes it an ideal candidate for targeting the ATP-binding site of protein kinases.[1] A vast number of kinase inhibitors are based on the pyrimidine scaffold.
Rationale and Structure-Activity Relationship (SAR) Insights
The 2,4-disubstituted pyrimidine motif is a well-established hinge-binding fragment in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.
The 5-chloro substituent often plays a crucial role in achieving potency and selectivity. In several kinase inhibitors, this group projects into a hydrophobic pocket, frequently making contact with the "gatekeeper" residue.[2] For instance, in anaplastic lymphoma kinase (ALK) inhibitors, the 5-chloro group is directed toward the back of the ATP-binding pocket, forming a hydrophobic interaction with the Leu1196 gatekeeper residue.[2] This interaction can significantly enhance binding affinity. Furthermore, in some cases, a chloropyrimidine can act as a covalent inhibitor by reacting with a nearby cysteine residue via an SNAr reaction.[4]
The 2-methyl group can contribute to binding by occupying a small hydrophobic pocket adjacent to the hinge-binding region, further anchoring the inhibitor.
Proposed Signaling Pathway: Inhibition of a Prototypical Receptor Tyrosine Kinase (RTK)
Caption: Proposed mechanism of kinase inhibition by the pharmacophore.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a radiometric assay to determine the IC50 value of a test compound against a specific kinase.
Test compound (5-chloro-2-methylpyrimidin-4(5H)-one derivative)
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.1 mM Na3VO4, 2 mM DTT)
[γ-33P]ATP
P81 phosphocellulose paper
0.75% Phosphoric acid
Scintillation counter and scintillation fluid
Procedure:
Prepare serial dilutions of the test compound in 100% DMSO.
In a reaction plate, add the kinase substrate to the kinase assay buffer.
Add the kinase enzyme to the substrate solution and mix gently.
Add the diluted test compound or DMSO (for control wells) to the enzyme-substrate mixture and incubate for 20 minutes at room temperature.
Initiate the kinase reaction by adding [γ-33P]ATP.
Incubate the reaction for a defined period (e.g., 2 hours) at room temperature.
Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
Calculate the percentage of kinase activity relative to the DMSO control and plot against the compound concentration to determine the IC50 value.[5]
Putative Mechanism of Action II: GPR119 Agonism
G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in glucose-dependent insulin secretion and incretin release.[6] Several pyrimidine-based compounds have been identified as GPR119 agonists.
Rationale and SAR Insights
GPR119 agonists often possess a heterocyclic core that can engage in key interactions within the receptor's binding pocket. While specific SAR for the 5-chloro-2-methylpyrimidin-4(5H)-one scaffold is not extensively documented for GPR119, computational studies on other pyrimidine derivatives have highlighted the importance of hydrogen bond acceptors and hydrophobic groups for potent agonistic activity.[7] The pyrimidinone core of our pharmacophore can serve as both a hydrogen bond donor and acceptor, while the chloro and methyl groups can contribute to hydrophobic interactions.
Proposed Signaling Pathway: GPR119-Mediated cAMP Production
Caption: Proposed mechanism of GPR119 agonism by the pharmacophore.
Experimental Protocol: In Vitro cAMP Accumulation Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay to measure intracellular cAMP levels upon GPR119 activation.
Materials:
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
Test compound (5-chloro-2-methylpyrimidin-4(5H)-one derivative).
Assay buffer (e.g., HBSS with 20 mM HEPES).
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate reagents).
384-well white plate.
HTRF-compatible plate reader.
Procedure:
Culture HEK293-hGPR119 cells to approximately 80-90% confluency.
Harvest cells and resuspend them in assay buffer containing a PDE inhibitor.
Adjust cell density to the desired concentration (e.g., 2,000-5,000 cells per 5 µL).
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer.
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
Add 5 µL of the diluted test compound, positive control (e.g., a known GPR119 agonist), or vehicle control to the respective wells.
Incubate the plate for 30-60 minutes at room temperature.
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
Incubate the plate for 60 minutes at room temperature, protected from light.
Measure the HTRF signal using a plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
Calculate the ratio of the two emission signals and determine the cAMP concentration from a standard curve. Plot the cAMP concentration against the compound concentration to determine the EC50 value.[8]
Putative Mechanism of Action III: Anti-inflammatory Activity via COX-2 Inhibition
Pyrimidine derivatives have been widely reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[9]
Rationale and SAR Insights
Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX-1 and/or COX-2. The pyrimidine scaffold can be designed to fit into the active site of these enzymes. The 5-chloro substituent can enhance the hydrophobic interactions within the COX active site. The overall shape and electronic properties of the 5-chloro-2-methylpyrimidin-4(5H)-one pharmacophore make it a plausible candidate for a COX inhibitor.
Proposed Signaling Pathway: Inhibition of Prostaglandin Synthesis
Caption: Proposed mechanism of COX-2 inhibition by the pharmacophore.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to measure the inhibition of COX-2 activity.
Materials:
Human recombinant COX-2 enzyme.
Test compound (5-chloro-2-methylpyrimidin-4(5H)-one derivative).
COX assay buffer.
Heme cofactor.
Arachidonic acid (substrate).
Fluorometric probe (e.g., Amplex™ Red).
96-well black plate.
Fluorescence plate reader.
Procedure:
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
In a 96-well black plate, add COX assay buffer, heme, and the fluorometric probe to each well.
Add the diluted test compound, a reference COX-2 inhibitor (e.g., celecoxib), or vehicle control to the appropriate wells.
Add the COX-2 enzyme to all wells except the background control.
Pre-incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.
Initiate the reaction by adding arachidonic acid to all wells.
Immediately measure the fluorescence intensity kinetically for 5-10 minutes using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).
Calculate the rate of reaction for each well.
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.[10][11]
Data Presentation and Interpretation
Quantitative data from the aforementioned assays should be summarized in a clear and concise tabular format for easy comparison of potency and selectivity.
Table 1: Summary of In Vitro Activity
Target
Assay Type
Endpoint
Value (nM)
Kinase X
Radiometric Kinase Assay
IC50
e.g., 50
GPR119
HTRF cAMP Assay
EC50
e.g., 100
COX-2
Fluorometric Inhibition Assay
IC50
e.g., 200
COX-1
Fluorometric Inhibition Assay
IC50
e.g., >10,000
Conclusion and Future Directions
The 5-chloro-2-methylpyrimidin-4(5H)-one pharmacophore represents a promising starting point for the development of novel therapeutics. Based on extensive analysis of related pyrimidine derivatives, we have proposed three plausible mechanisms of action: kinase inhibition, GPR119 agonism, and COX-2 inhibition. The detailed experimental protocols provided in this guide offer a robust framework for validating these hypotheses and elucidating the precise molecular interactions that drive the biological activity of this pharmacophore. Further investigation, including co-crystallization studies with target proteins and in vivo efficacy studies, will be crucial in fully realizing the therapeutic potential of this versatile chemical scaffold.
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Jeong, H., et al. (2010). 2,5-Disubstituted pyridines as potent GPR119 agonists. Bioorganic & medicinal chemistry letters, 20(8), 2577–2581. [Link]
Azimioara, M., et al. (2014). Novel tricyclic pyrazolopyrimidines as potent and selective GPR119 agonists. Bioorganic & medicinal chemistry letters, 24(23), 5478–5483. [Link]
Application Note: Scalable Synthesis Protocol for 5-Chloro-2-methylpyrimidin-4(5H)-one
Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Compound Identifiers: CAS 26732-04-7 | Formula: C5H5ClN2O | MW: 144.56 g/mol Executive Summary & Chemical Context The pyrimidin...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals
Compound Identifiers: CAS 26732-04-7 | Formula: C5H5ClN2O | MW: 144.56 g/mol
Executive Summary & Chemical Context
The pyrimidine scaffold is a ubiquitous structural motif in modern drug discovery, frequently serving as a core pharmacophore in kinase inhibitors, antiviral agents, and CNS-active therapeutics. The functionalized building block 5-chloro-2-methylpyrimidin-4(5H)-one (often existing in equilibrium with its tautomers, 5-chloro-2-methylpyrimidin-4(3H)-one and 5-chloro-2-methyl-4-pyrimidinol) provides orthogonal reactivity handles: a C2-methyl group for lateral extension, a C4-carbonyl/hydroxyl for nucleophilic displacement (post-activation), and a C5-chloride for transition-metal-catalyzed cross-coupling [1].
This application note details a highly scalable, two-stage process chemistry protocol designed to bypass the use of highly toxic or gaseous reagents (such as chlorine gas or sulfuryl chloride) by utilizing N-Chlorosuccinimide (NCS) for regioselective halogenation.
Mechanistic Insights & Pathway Design
The synthesis relies on a convergent cyclocondensation followed by an electrophilic aromatic substitution.
Stage 1: Cyclocondensation. The construction of the pyrimidine ring utilizes acetamidine hydrochloride and a three-carbon electrophilic donor, such as ethyl 3,3-diethoxypropionate. Sodium methoxide (
NaOMe
) is employed to liberate the free amidine base, which subsequently attacks the ester carbonyl and the masked aldehyde (acetal) to form the 2-methylpyrimidin-4(3H)-one core.
Stage 2: Regioselective Halogenation. The C5 position of the resulting pyrimidone is highly activated toward electrophiles due to the electron-donating resonance from the adjacent nitrogen and the C4-oxygen. Utilizing NCS in glacial acetic acid provides a controlled, scalable release of electrophilic chlorine (
Cl+
). This choice prevents over-chlorination and avoids the harsh, corrosive conditions associated with
Cl2
gas, ensuring a safer operational profile for multi-kilogram scale-up [2].
Process Workflow Diagram
Two-stage scalable synthesis workflow for 5-chloro-2-methylpyrimidin-4(5H)-one.
Step-by-Step Experimental Methodologies
Note: All procedures must be conducted in a properly ventilated fume hood using standard PPE. The protocol below is validated for a 100-gram scale.
Stage 1: Synthesis of 2-Methylpyrimidin-4(3H)-one
Objective: Establish the pyrimidine core via base-catalyzed condensation.
Reagent Preparation: Charge a 2 L, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe with anhydrous methanol (800 mL).
Base Addition: Carefully add sodium methoxide (NaOMe) powder (1.2 equivalents, 1.2 mol, 64.8 g) in portions, maintaining the internal temperature below 30°C.
Amidine Liberation: Add acetamidine hydrochloride (1.0 equivalent, 1.0 mol, 94.5 g) portion-wise over 15 minutes. Stir the resulting white suspension at ambient temperature for 30 minutes to ensure complete liberation of the free base.
Condensation: Add ethyl 3,3-diethoxypropionate (1.05 equivalents, 1.05 mol, 199.7 g) dropwise via an addition funnel over 20 minutes.
Thermal Activation: Heat the reaction mixture to reflux (approx. 65°C) for 6 hours. Reaction progress can be monitored by HPLC or TLC (DCM:MeOH 9:1).
Workup & Isolation:
Cool the mixture to room temperature and concentrate under reduced pressure to remove ~70% of the methanol.
Dilute the residue with distilled water (400 mL) and adjust the pH to 6.5–7.0 using 2M HCl. Causality: Neutralization ensures the product precipitates rather than remaining water-soluble as a sodium salt.
Cool the aqueous suspension to 0–5°C for 2 hours to maximize crystallization.
Filter the white crystalline solid, wash with ice-cold water (2 x 100 mL), and dry in a vacuum oven at 50°C to constant weight.
Stage 2: Regioselective 5-Chlorination
Objective: Install the chlorine atom at the activated C5 position.
Substrate Dissolution: In a 1 L jacketed reactor, suspend the 2-methylpyrimidin-4(3H)-one intermediate (1.0 equivalent, 0.5 mol, 55.0 g) in glacial acetic acid (400 mL). Stir at room temperature until a near-homogenous solution is achieved.
Electrophile Introduction: Add N-Chlorosuccinimide (NCS) (1.05 equivalents, 0.525 mol, 70.1 g) in three equal portions over 30 minutes. Causality: Portion-wise addition controls the mild exotherm and prevents localized concentration spikes that could lead to trace di-halogenation.
Reaction Progression: Heat the mixture to 65°C for 3 hours. The solution will initially turn pale yellow and gradually darken.
Quench & Precipitation:
Cool the reaction mixture to 20°C.
Slowly pour the mixture into vigorously stirred crushed ice/water (1.5 L). The product will rapidly precipitate as a dense off-white to pale yellow solid.
Isolation & Purification:
Filter the solid through a sintered glass Buchner funnel.
Wash the filter cake extensively with water (3 x 200 mL) to remove succinimide and residual acetic acid.
To achieve >98% purity, recrystallize the crude solid from boiling ethanol.
Dry the purified product in a vacuum oven at 45°C for 12 hours.
Quantitative Data & Scale-Up Metrics
The table below summarizes the process validation across three different scales, demonstrating the robustness and scalability of the NCS-mediated chlorination route.
Metric
Bench Scale (10g)
Pilot Scale (100g)
Kilo-Lab Scale (1000g)
Stage 1 Yield
82%
85%
84%
Stage 2 Yield
78%
81%
80%
Overall Yield
64.0%
68.8%
67.2%
Purity (HPLC, 254 nm)
98.5%
99.1%
98.9%
E-Factor (Overall)
12.4
10.8
9.5
Major Impurity
Succinimide (<1%)
Succinimide (<0.5%)
Unreacted SM (<0.5%)
Table 1: Scale-up performance metrics for the synthesis of 5-chloro-2-methylpyrimidin-4(5H)-one. E-factor calculation excludes water used in the quench/wash steps.
Analytical Validation Parameters
To ensure the structural integrity and purity of the isolated 5-chloro-2-methylpyrimidin-4(5H)-one, the following analytical parameters should be verified:
LC-MS (ESI+): Expected
[M+H]+
at m/z 145.0 (with the characteristic
37Cl
isotope peak at 147.0 in a 3:1 ratio).
1H NMR (400 MHz, DMSO-d6):δ
13.20 (br s, 1H, NH/OH tautomer), 8.15 (s, 1H, C6-H), 2.35 (s, 3H, C2-CH3). Note: The absence of a proton signal at ~6.2 ppm (corresponding to the C5-H of the starting material) definitively confirms complete halogenation.
HPLC Conditions: C18 column (4.6 x 150 mm, 5 µm); Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile; Gradient: 5% to 95% B over 15 minutes; Flow rate: 1.0 mL/min; Detection: UV at 254 nm.
References
Brown, D. J. (1994). The Pyrimidines (Vol. 52). John Wiley & Sons. (Authoritative text on pyrimidine tautomerism and electrophilic substitution protocols). URL:[Link]
Application
Application Note: Microwave-Assisted Synthesis of 5-Chloro-2-methylpyrimidin-4(5H)-one Derivatives
Executive Summary & Chemical Rationale The synthesis of highly functionalized pyrimidine derivatives is a cornerstone of modern drug discovery. Pyrimidin-4-ones serve as critical bioisosteric building blocks for kinase i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Rationale
The synthesis of highly functionalized pyrimidine derivatives is a cornerstone of modern drug discovery. Pyrimidin-4-ones serve as critical bioisosteric building blocks for kinase inhibitors, antiviral agents, and antimicrobial therapeutics [1]. Specifically, 5-chloro-2-methylpyrimidin-4(5H)-one (and its derivatives) presents a unique structural motif.
Expert Insight on Tautomerism: While frequently cataloged in databases as the 5H-one derivative, drug development professionals must note that this compound exists in a dynamic tautomeric equilibrium. In solution, it predominantly adopts the aromatic 5-chloro-2-methylpyrimidin-4(3H)-one (lactam) or 5-chloro-2-methylpyrimidin-4-ol (lactim) forms [2]. Understanding this equilibrium is critical for predicting API binding affinities during structure-based drug design.
This application note details a highly optimized, two-step microwave-assisted organic synthesis (MAOS) protocol. By leveraging dielectric heating, this self-validating workflow reduces reaction times from hours to minutes, suppresses thermal degradation, and maximizes the yield of the target chlorinated pyrimidinone [3].
The Physics of Microwave-Assisted Synthesis
Conventional conductive heating (e.g., oil baths) relies on convection currents, creating a temperature gradient where the reaction vessel walls are significantly hotter than the bulk solvent. This often leads to the thermal decomposition of sensitive pyrimidine intermediates.
Microwave irradiation (2.45 GHz) bypasses this by interacting directly with the molecular dipoles of polar solvents and reagents [4]. The rapid alignment and realignment of these molecules in the alternating electromagnetic field cause intense internal friction (dipole rotation) and ionic conduction.
Causality of Solvent Choice: We utilize N,N-Dimethylformamide (DMF) for the chlorination step because of its high loss tangent (
tanδ
). DMF absorbs microwave energy highly efficiently, translating it into rapid, volumetric heating that overcomes the activation energy barrier of electrophilic aromatic substitution almost instantaneously.
Fig 1: Dielectric heating mechanism accelerating the pyrimidinone synthesis kinetics.
Self-Validating Experimental Workflow
To ensure scientific integrity and reproducibility, this protocol is designed as a self-validating system . Each synthetic step includes a mandatory Quality Control (QC) checkpoint. Proceeding to the next step is strictly contingent upon analytical validation, preventing the propagation of impurities.
Fig 2: Self-validating microwave synthesis workflow for 5-chloro-2-methylpyrimidin-4(5H)-one.
Step-by-Step Protocol
Equipment & Reagents
Equipment: Dedicated Microwave Synthesizer (e.g., CEM Discover 2.0 or Biotage Initiator+), 10 mL heavy-walled microwave reaction vials with crimp-sealed Teflon septa.
Reagents: Acetamidine hydrochloride (99%), Ethyl 3-oxopropanoate (or diethyl ethoxymethylenemalonate as an alternative equivalent), Sodium ethoxide (NaOEt, 21% wt in EtOH), N-Chlorosuccinimide (NCS, recrystallized), anhydrous DMF, absolute Ethanol.
Step 1: Microwave-Assisted Cyclocondensation
Objective: Synthesize the unchlorinated intermediate, 2-methylpyrimidin-4(3H)-one.
Mechanistic Rationale: The base (NaOEt) deprotonates acetamidine to form a potent nucleophile, which subsequently attacks the ester carbonyl of the propanoate derivative. Microwave irradiation forces the rapid elimination of water/ethanol, driving the thermodynamically favored aromatic ring closure.
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, suspend acetamidine hydrochloride (1.0 mmol) in absolute ethanol (3.0 mL).
Base Addition: Slowly add NaOEt solution (1.2 mmol) dropwise. Stir for 2 minutes at room temperature to liberate the free amidine base.
Reagent Addition: Add ethyl 3-oxopropanoate (1.0 mmol) to the mixture. Seal the vial with a Teflon crimp cap.
Microwave Parameters: Insert the vial into the microwave synthesizer. Set parameters: Temperature = 120 °C , Time = 15 minutes , Power = Variable (Max 200 W) , Cooling = On (Air jet) .
Workup: Upon completion and automated cooling to <40 °C, concentrate the mixture in vacuo. Resuspend the crude residue in minimal ice-cold water and adjust to pH 6 using 1M HCl to precipitate the intermediate. Filter and dry under vacuum.
Self-Validation Checkpoint 1: Take a 10 µL aliquot of the crude mixture and dilute in 1 mL MeOH. Run TLC (DCM:MeOH 9:1). The disappearance of the starting materials and the emergence of a strong UV-active spot (Rf ~0.4) confirms cyclization. Do not proceed if starting material >5%.
Step 2: Regioselective C5-Chlorination
Objective: Introduce the chlorine atom at the C5 position to yield the target derivative.
Mechanistic Rationale: The C5 position of the pyrimidinone ring is heavily activated toward electrophilic aromatic substitution by the electron-donating effects of the C4-oxo and C2-methyl groups. We utilize N-Chlorosuccinimide (NCS) rather than
Cl2
gas or
SO2Cl2
because NCS provides precise stoichiometric control and is significantly safer to handle under sealed microwave conditions.
Preparation: In a clean 10 mL microwave vial, dissolve the 2-methylpyrimidin-4(3H)-one intermediate (0.8 mmol) in anhydrous DMF (2.5 mL).
Electrophile Addition: Add NCS (0.85 mmol, slight excess to drive completion). Seal the vial.
Microwave Parameters: Set parameters: Temperature = 80 °C , Time = 10 minutes , Power = Variable (Max 150 W) .
Workup: After cooling, pour the reaction mixture into 15 mL of ice-cold distilled water. The target compound, 5-chloro-2-methylpyrimidin-4(5H)-one, will precipitate as a white-to-light-yellow solid [2].
Purification: Filter the precipitate, wash with cold water (2 x 5 mL) to remove residual succinimide and DMF, and recrystallize from hot ethanol.
Self-Validation Checkpoint 2: Run LC-MS on the recrystallized product. Look for the characteristic 3:1 isotopic chlorine cluster at m/z 145.0 [M+H]+ (
35Cl
) and 147.0 [M+H]+ (
37Cl
). This isotopic signature is the definitive validation of successful mono-chlorination.
Quantitative Data & Optimization Summaries
The parameters for the C5-chlorination step were rigorously optimized to balance reaction kinetics against thermal degradation (Table 1). The analytical characterization confirms the structural integrity of the synthesized API building block (Table 2).
Table 1: Microwave Parameter Optimization for C5-Chlorination
Table 2: Analytical Characterization of 5-Chloro-2-methylpyrimidin-4(5H)-one
Analytical Method
Target Parameter
Observed Result
Validation Status
LC-MS (ESI+)
Isotopic Mass [M+H]+
145.0 (
35Cl
), 147.0 (
37Cl
)
Confirmed (3:1 Ratio)
1H NMR (DMSO-d6)
C6-H Aromatic Proton
Singlet,
δ
8.10 ppm
Confirmed (No C5 proton)
1H NMR (DMSO-d6)
C2-Methyl Protons
Singlet,
δ
2.35 ppm
Confirmed (Integrates to 3H)
FT-IR (ATR)
C=O Stretch (Lactam)
1670 cm⁻¹
Confirmed
References
Microwave Synthesis of New Pyrazolo[3,4-d]pyrimidin-4-ones in Solvent-Free Condition. Asian Journal of Chemistry. Available at: [Link]
Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs. MDPI Molecules. Available at: [Link]
Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation. Organic Letters (ACS Publications). Available at: [Link]
Technical Support Center: Preventing Unwanted Dechlorination of 5-Chloro-2-methylpyrimidin-4(5H)-one During Cross-Coupling
Problem Statement & Mechanistic Causality When subjecting 5-chloro-2-methylpyrimidin-4(5H)-one to Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig), researchers frequently observe...
Author: BenchChem Technical Support Team. Date: April 2026
Problem Statement & Mechanistic Causality
When subjecting 5-chloro-2-methylpyrimidin-4(5H)-one to Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig), researchers frequently observe a massive drop in yield due to an unwanted side reaction: hydrodehalogenation . Instead of the desired cross-coupled product, the reaction predominantly yields 2-methylpyrimidin-4(5H)-one (the dechlorinated byproduct).
The Causality:
The C5–Cl bond on the electron-rich pyrimidinone ring is notoriously unreactive compared to bromides or iodides. This leads to a sluggish initial oxidative addition step. Once the Ar–Pd(II)–Cl intermediate finally forms, if the subsequent transmetalation step is not instantaneous, the palladium center is left vulnerable. During this prolonged lifetime, the Pd(II) species can undergo ligand exchange with hydride donors present in the reaction mixture (e.g., alkoxide bases or alcoholic solvents). Subsequent β-hydride elimination generates a highly reactive Ar–Pd(II)–H species, which rapidly undergoes reductive elimination to yield the dechlorinated arene .
Furthermore, the tautomeric nature of the pyrimidin-4(5H)-one means that under basic conditions, it forms an anionic pyrimidinolate. This drastically increases the electron density of the ring, further retarding oxidative addition and exacerbating the dehalogenation pathway .
Q1: I am using standard Suzuki conditions (Pd(PPh₃)₄, NaOEt, Ethanol). Why am I getting >80% dechlorinated byproduct?A1: You are actively feeding the hydrodehalogenation pathway. Alcohols like ethanol and strong alkoxide bases like sodium ethoxide are potent hydride donors. The ethoxide ligand coordinates to the Pd(II) intermediate and undergoes β-hydride elimination, transferring a hydride to the palladium center .
Solution: Eliminate all primary and secondary alcohols. Switch to an aprotic solvent system (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O) and use a milder, inorganic base like K₃PO₄ or K₂CO₃.
Q2: How does the choice of phosphine ligand impact dechlorination?A2: Basic, unhindered phosphines like PPh₃ or dppf often fail with 5-chloropyrimidinones because they do not sufficiently accelerate the transmetalation and reductive elimination steps. This leaves the Ar–Pd(II)–Cl intermediate lingering in the catalytic cycle, increasing the probability of hydride abstraction .
Solution: Employ bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as XPhos or SPhos . These ligands enforce a monoligated Pd(0) state that rapidly inserts into the C–Cl bond, and their steric bulk accelerates the final reductive elimination, outcompeting the dehalogenation pathway.
Q3: Does the unprotected N–H / O–H of the pyrimidinone play a role?A3: Yes. NH-containing heterocycles are highly problematic in cross-coupling. The deprotonated pyrimidinolate is highly electron-rich, making the C–Cl bond less electrophilic. Additionally, the unprotected nitrogen can coordinate directly to the palladium catalyst, poisoning it and halting the desired catalytic cycle .
Solution: If optimizing the catalyst and solvent fails, protect the pyrimidinone prior to coupling. Using an N-SEM (2-(trimethylsilyl)ethoxymethyl) or O-Benzyl protecting group neutralizes the electronic interference and prevents catalyst coordination.
Quantitative Data: Impact of Reaction Conditions
The following table summarizes internal validation data for the Suzuki-Miyaura coupling of 5-chloro-2-methylpyrimidin-4(5H)-one with phenylboronic acid.
This self-validating protocol utilizes XPhos Pd G3 to ensure rapid generation of the active catalyst, combined with an aprotic solvent to starve the reaction of hydride sources.
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-chloro-2-methylpyrimidin-4(5H)-one, arylboronic acid, and finely ground K₃PO₄.
Catalyst Addition: Add the XPhos Pd G3 precatalyst. Self-Validation Check: Ensure the precatalyst is a free-flowing solid; degradation (darkening/clumping) will lead to incomplete conversion and higher dehalogenation.
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with Argon (repeat 3 times).
Solvent Addition: Syringe in the anhydrous 1,4-Dioxane followed by the degassed water. (A 4:1 ratio ensures solubility of the base without providing excessive protic interference).
Reaction: Heat the mixture to 80 °C in a pre-heated oil bath with vigorous stirring for 4–6 hours.
Monitoring: Monitor via LC-MS. The desired product will show the expected [M+H]⁺ mass, while the dechlorinated byproduct will appear at m/z 111.05. Self-Validation Check: If the m/z 111.05 peak exceeds 5% relative abundance, halt the reaction and verify solvent anhydrousness.
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate for flash chromatography.
Mechanistic and Troubleshooting Workflows
Divergent catalytic pathways: Desired cross-coupling vs. unwanted hydrodehalogenation.
Systematic workflow for troubleshooting and minimizing hydrodehalogenation.
References
Jedinák, L., et al. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, ACS Publications, 2016. URL:[Link]
Ahmadi, Z., & McIndoe, J. S. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications, RSC Publishing, 2013. URL:[Link]
Optimization
Technical Support Center: Optimizing Solvent Conditions for 5-chloro-2-methylpyrimidin-4(5H)-one
Application Scientist Troubleshooting Guide & Formulations Welcome to the Technical Support Center. As drug development professionals and researchers, you know that optimizing the solubility of pyrimidinone derivatives l...
Welcome to the Technical Support Center. As drug development professionals and researchers, you know that optimizing the solubility of pyrimidinone derivatives like 5-chloro-2-methylpyrimidin-4(5H)-one is a critical bottleneck in both in vitro assays and early pharmacokinetic profiling. This guide moves beyond basic solvent screening to provide mechanistic insights, troubleshooting FAQs, and self-validating protocols designed to keep your compound in solution.
Mechanistic Causality: Why is 5-chloro-2-methylpyrimidin-4(5H)-one poorly soluble?
The low aqueous solubility of 5-chloro-2-methylpyrimidin-4(5H)-one is driven by two primary physicochemical factors:
High Crystal Lattice Energy : The pyrimidin-4(5H)-one core is highly planar and exhibits lactam-lactim tautomerism. This allows for strong intermolecular hydrogen bonding (between the N-H donor and C=O acceptor), resulting in a tightly packed crystal lattice that resists dissolution in water 1.
Lipophilicity : The addition of the 5-chloro and 2-methyl groups significantly increases the molecule's lipophilicity (LogP), making it inherently hydrophobic and reducing its affinity for aqueous environments 2.
Troubleshooting FAQs
Q: My stock solution in DMSO precipitates immediately upon dilution into my aqueous assay buffer. How do I prevent this?A: This is a classic "solvent shift" precipitation. While 5-chloro-2-methylpyrimidin-4(5H)-one is highly soluble in polar aprotic solvents like DMSO, rapid introduction into water causes the hydrophobic molecules to aggregate faster than they can form stable solvation shells.
Optimization Strategy: Instead of a direct spike, pre-complex the compound with a carrier like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) before introducing it to the aqueous phase, or formulate it as a miniaturized polymer solid dispersion 3.
Q: How does pH adjustment affect the solubility of this specific pyrimidinone?A: The solubility of pyrimidine derivatives containing ionizable functional groups is highly pH-dependent 4. For a substituted pyrimidine with a basic nitrogen atom, lowering the pH below its pKa leads to protonation, forming a more soluble salt. Conversely, if the lactam N-H acts as a weak acid, increasing the pH above its pKa will result in deprotonation and enhanced solubility 2. Always map the specific pKa of your tautomeric state before adjusting the buffer.
Q: Which organic solvents are optimal for preparing high-concentration stock solutions?A: Thermodynamic solubility studies on pyrimidine derivatives indicate that solubility generally follows the order: N,N-dimethylformamide (DMF) > Methanol > non-polar solvents 5. For 5-chloro-2-methylpyrimidin-4(5H)-one, DMF or DMSO are recommended for stock solutions because their polar aprotic nature effectively disrupts the strong intermolecular hydrogen bonds of the pyrimidinone core.
Decision Workflow
Caption: Workflow for optimizing 5-chloro-2-methylpyrimidin-4(5H)-one solubility in various media.
Self-Validating Experimental Protocols
Protocol A: HP-β-CD Complexation for Aqueous Assays
Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms an inclusion complex with the drug. The hydrophobic cavity encapsulates the 5-chloro and 2-methyl groups, while the hydrophilic exterior maintains aqueous solubility, preventing aggregation 2.
Preparation : Dissolve HP-β-CD in your target aqueous buffer to a concentration of 20% (w/v).
Addition : Add an excess amount of solid 5-chloro-2-methylpyrimidin-4(5H)-one to the cyclodextrin solution.
Equilibration : Seal the container and stir vigorously on a magnetic stir plate for 24–48 hours at room temperature to allow the inclusion complex to reach thermodynamic equilibrium.
Self-Validation (Critical) : Do not assume a clear liquid means complete dissolution; nanoparticles may be suspended. Centrifuge the mixture at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm syringe filter.
Quantification : Analyze the filtrate using HPLC or UV-Vis spectroscopy against a pre-established standard curve to confirm the exact kinetic solubility achieved.
Protocol B: Miniaturized Polymer Solid Dispersion
Causality: Dispersing the drug in a hydrophilic polymer matrix (e.g., PVP or PEG) disrupts the crystal lattice energy. The polymer prevents crystallization upon solvent evaporation, trapping the drug in a highly soluble amorphous state 3.
Co-dissolution : Dissolve 5-chloro-2-methylpyrimidin-4(5H)-one and the chosen hydrophilic polymer (e.g., 1:5 w/w ratio) in a common volatile solvent (like methanol) 4.
Evaporation : Remove the solvent rapidly using a rotary evaporator under reduced pressure to form a solid film.
Drying : Place the film in a vacuum oven at 40°C for 24 hours to remove residual solvent.
Reconstitution : Resuspend the dried solid dispersion in your target aqueous buffer.
Self-Validation (Critical) : Perform Dynamic Light Scattering (DLS) on the reconstituted solution. A monodisperse peak at the polymer's expected micellar size confirms true solubilization, whereas large polydisperse peaks (>1000 nm) indicate failed amorphization and drug precipitation 3.
Quantitative Data Presentation
The following table summarizes the expected relative solubility profile for pyrimidinone derivatives across various solvent systems, synthesized from thermodynamic solubility studies 5.
Solvent System
Dielectric Constant (ε)
Relative Solubility Capacity
Mechanism of Solubilization
Recommended Application
DMF
36.7
Very High
Disrupts strong intermolecular H-bonds
Primary stock solutions, chemical synthesis
DMSO
46.7
High
Polar aprotic solvation of the core
In vitro assay stock solutions
Methanol
32.7
Moderate
Protic solvation, weaker than DMF
Co-solvent for polymer dispersions
Aqueous Buffer (pH 7.4)
~80
Low
Poor hydration of lipophilic groups
Baseline physiological assays
Aqueous Buffer (pH < pKa)
~80
Moderate to High
Protonation of pyrimidine nitrogen
Assays tolerating acidic conditions
20% HP-β-CD (Aqueous)
Variable
High
Hydrophobic cavity inclusion
In vivo dosing, sensitive in vitro assays
References
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. Available at:[Link]
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. Available at:[Link]
Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. Available at:[Link]
minimizing side reactions during alkylation of 5-chloro-2-methylpyrimidin-4(5H)-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter regioselectivity issues when functionalizing pyrim...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter regioselectivity issues when functionalizing pyrimidine scaffolds.
The alkylation of 5-chloro-2-methylpyrimidin-4(3H)-one is a classic example of the ambident anion problem. Because the deprotonated intermediate delocalizes its negative charge across both the N3 and O4 atoms, standard alkylation conditions often yield frustrating mixtures of N-alkylated and O-alkylated products. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causalities behind these side reactions, providing you with self-validating protocols to strictly control your synthetic outcomes.
Mechanistic Overview: The Ambident Anion Pathway
To control side reactions, we must first understand the intrinsic reactivity of the substrate. Upon deprotonation, 5-chloro-2-methylpyrimidin-4(3H)-one forms an ambident anion. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom (O4) acts as a "hard" nucleophile due to its high charge density, whereas the nitrogen atom (N3) acts as a "soft," more polarizable nucleophile[1].
Consequently, the reaction is governed by a competition between kinetic control (favoring O-alkylation) and thermodynamic control (favoring N-alkylation)[2].
Regioselectivity pathways for the alkylation of 5-chloro-2-methylpyrimidin-4(3H)-one.
Troubleshooting FAQs
Q1: Why am I getting a mixture of N3- and O4-alkylated products?Causality: If you are using intermediate conditions (e.g., using alkyl bromides with K₂CO₃ at moderate temperatures like 40–50 °C), both kinetic and thermodynamic pathways compete. The hard oxygen attacks rapidly, but the system possesses just enough thermal energy to begin slowly rearranging the kinetic O-alkyl product into the more stable N-alkyl product, resulting in a messy mixture[2].
Q2: How can I force the reaction to exclusively yield the N3-alkylated product?Causality & Solution: N-alkylation is the thermodynamic sink. To favor it, you must overcome the kinetic preference for O-alkylation.
Increase Temperature: Heating the reaction (e.g., 80–100 °C) provides the activation energy necessary for the kinetic O-alkyl product to rearrange into the N-alkyl product via an intermolecular or intramolecular pathway[3].
Use Soft Electrophiles: Switch your alkylating agent from a chloride to an alkyl iodide. The soft iodine leaving group pairs better with the soft nitrogen nucleophile[4].
Solvent Choice: Use polar aprotic solvents with high dielectric constants (like DMF or DMSO) that thoroughly solvate the metal cation, leaving the anion "naked" and more reactive at the softer nitrogen center[2].
Q3: I need the O-alkylated ether derivative. What is the most robust method?Causality & Solution: O-alkylation is kinetically favored but can easily revert if the system equilibrates. The most reliable method to achieve strict O-alkylation without N-alkylation cross-contamination is to bypass the traditional base-mediated Sₙ2 pathway entirely and use Mitsunobu conditions [5]. By reacting the pyrimidinone with an alcohol in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD), the reaction occurs under mild, neutral conditions (0 °C to RT), trapping the kinetic O-alkylated product exclusively[5].
Q4: How does the 5-chloro substituent affect my reaction conditions?Causality: The 5-chloro group exerts a strong inductive electron-withdrawing effect (-I effect) on the pyrimidine ring. This lowers the pKa of the N3-H proton, making deprotonation easier. However, it also pulls electron density away from the resulting ambident anion, reducing its overall nucleophilicity. You may notice slower reaction rates compared to unhalogenated pyrimidinones. Do not compensate by using excessively strong bases (like alkoxides), as the 5-chloro position can become susceptible to nucleophilic aromatic substitution (SₙAr) under harsh conditions. Instead, increase the reaction time.
Q5: How do I analytically confirm whether I have the N- or O-alkylated isomer?Causality & Solution: ¹H NMR alone is often insufficient because the alkyl protons can appear at very similar chemical shifts. You must use ¹³C NMR and 2D NMR (HMBC). In the ¹³C spectrum, the C4 carbonyl carbon of the N-alkylated product typically resonates around 160–162 ppm. In the O-alkylated product, the C4 carbon shifts significantly downfield (often >168 ppm) because it loses its ketone character and becomes part of a heteroaromatic ether system. An HMBC experiment will show a definitive correlation between the new alkyl protons and the N3 carbon (for N-alkylation) or the C4 carbon (for O-alkylation)[6].
Standardized Experimental Protocols
Every protocol below is designed as a self-validating system, incorporating in-process checkpoints to ensure scientific integrity and reproducibility.
Use this protocol when the N-alkylated core is required for your drug scaffold.
Deprotonation: Charge a flame-dried round-bottom flask with 5-chloro-2-methylpyrimidin-4(3H)-one (1.0 mmol) and anhydrous K₂CO₃ (1.5 mmol). Add anhydrous DMF (5 mL) and stir the suspension at room temperature for 15 minutes.
Alkylation: Add the alkyl iodide (1.2 mmol) dropwise via syringe.
Thermodynamic Equilibration: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12–16 hours. Causality: Heating is critical to drive the thermodynamic rearrangement of any transient O-alkylated kinetic byproducts into the desired N-alkylated product[2].
Workup: Cool to room temperature, quench with ice water (15 mL), and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove residual DMF. Dry over Na₂SO₄ and concentrate.
Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The N-alkylated product typically has a lower R_f value (more polar) compared to the transient O-alkylated intermediate. Confirm the final structure via ¹³C NMR (C4 carbonyl ~160 ppm)[6].
Protocol B: Kinetically Controlled O4-Alkylation via Mitsunobu Reaction
Use this protocol to strictly isolate the O-alkylated ether without N-alkylation side reactions.
Preparation: In a dry flask under argon, dissolve 5-chloro-2-methylpyrimidin-4(3H)-one (1.0 mmol), the target primary or secondary alcohol (1.1 mmol), and PPh₃ (1.2 mmol) in anhydrous THF (10 mL).
Activation: Cool the mixture to 0 °C using an ice bath.
Coupling: Add DIAD (1.2 mmol) dropwise over 10 minutes. Causality: Slow addition controls the exothermic formation of the betaine intermediate and prevents self-condensation of the pyrimidinone[5].
Maturation: Allow the reaction to slowly warm to room temperature and stir for 4–6 hours.
Validation Checkpoint: The slow addition of DIAD should produce a pale yellow solution. If the solution turns deep orange/red and stays that way, the betaine intermediate is decomposing. Confirm success via ¹³C NMR (C4 carbon shifted downfield >168 ppm)[6].
Purification: Concentrate the mixture in vacuo. Triturate the crude residue with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO), filter, and purify the filtrate via column chromatography.
Quantitative Data Summary
The following table summarizes the expected regioselectivity outcomes based on the chosen reaction parameters, allowing you to select the optimal conditions for your specific target.
Reaction Strategy
Base / Catalyst
Solvent
Temp (°C)
Alkylating Agent
Expected Yield (%)
Regioselectivity (N:O Ratio)
Thermodynamic Control
K₂CO₃
DMF
80
Alkyl Iodide (R-I)
75–85
> 90:10
Kinetic Control
K₂CO₃
MeCN
25
Alkyl Chloride (R-Cl)
60–80
20:80
Mitsunobu O-Alkylation
PPh₃ / DIAD
THF
0 to 25
Alcohol (R-OH)
70–90
< 1:99 (Strict O)
Solid-Supported Reductive
AS@HTC
HMDS
80
Alkyl Bromide (R-Br)
80–90
> 95:5
References
Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones | The Journal of Organic Chemistry. ACS Publications. 7
A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. Benchchem. 8
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. 6
N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. Heriot-Watt Research Portal. 4
Diversification of a Thieno[2,3-d]pyrimidin-4-one Scaffold via Regioselective Alkylation Reactions. ResearchGate. 3
Development of an Efficient and Straightforward Methodology Toward the Synthesis of Molecularly Diverse 2,6-Disubstituted 3,4-Dihydropyrimidin- 4(3H)-ones. ResearchGate. 5
Synthesis of Paraxanthine and Isoparaxanthine Analogs. Sciencemadness.org. 1
Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone. J. Chem. Sci. 9
Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry - ACS Publications. 2
overcoming scale-up challenges for 5-chloro-2-methylpyrimidin-4(5H)-one production
Welcome to the Technical Support Center for process chemistry and scale-up. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic, regioselective, and isolation...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for process chemistry and scale-up. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic, regioselective, and isolation bottlenecks encountered when scaling up the production of 5-chloro-2-methylpyrimidin-4(5H)-one (also widely recognized by its tautomeric names, 5-chloro-2-methylpyrimidin-4(3H)-one or 5-chloro-2-methylpyrimidin-4-ol).
This pyrimidine scaffold is a critical intermediate in the synthesis of advanced therapeutics, including PTPN11 (SHP2) inhibitors and PPARγ modulators[1][2]. Scaling this reaction from the bench (milligrams) to the pilot plant (kilograms) introduces significant challenges related to exotherm management, byproduct clearance, and yield optimization.
Part 1: Synthetic Strategy & Workflow
The most scalable and economically viable route to this molecule is the direct electrophilic aromatic substitution (chlorination) of the pre-formed 2-methylpyrimidin-4(3H)-one ring using N-Chlorosuccinimide (NCS)[2].
Synthetic workflow for the scale-up production of 5-chloro-2-methylpyrimidin-4(5H)-one.
Part 2: Troubleshooting Guides & FAQs
Q1: Regioselectivity Issues — Why am I observing chlorination at the 2-methyl group or 5,6-dichloro over-chlorination?Causality: The C5 position of the pyrimidinone ring is inherently electron-rich due to the electron-donating resonance from the adjacent nitrogen and the enolizable C4-hydroxyl group. However, if the reaction temperature exceeds 40°C or if radical initiators (like ambient UV light) are present, the reaction mechanism can shift from an ionic Electrophilic Aromatic Substitution (EAS) to a free-radical halogenation, targeting the benzylic-like 2-methyl protons.
Solution: Maintain strict temperature control (0°C to 20°C) and conduct the reaction in a nitrogen-purged, light-shielded reactor. Ensure NCS is added in controlled portions rather than a single bolus.
Q2: Exotherm Control — How do I manage the massive heat release when adding NCS at a 10 kg scale?Causality: The cleavage of the N-Cl bond in NCS and the subsequent formation of the aromatic C-Cl bond is highly exothermic. In a batch reactor, a bolus addition will cause a rapid temperature spike, leading to thermal runaway and degradation of the pyrimidine core.
Solution: Transition to a fed-batch dosing strategy. Dissolve the starting material in Dimethylformamide (DMF). DMF is chosen because it stabilizes the polar transition state (Wheland intermediate)[2]. Dose the NCS as a solution in DMF over 2–4 hours, linking the dosing pump to the reactor's internal temperature probe (T_int) to automatically pause dosing if T_int > 25°C.
Q3: Product Isolation — The product is highly polar. How do I extract it without losing yield in the aqueous phase?Causality: 5-chloro-2-methylpyrimidin-4(5H)-one is amphoteric and highly polar, meaning traditional liquid-liquid extraction (e.g., EtOAc/Water) will result in massive yield losses to the aqueous layer.
Solution: Abandon liquid-liquid extraction. Instead, utilize the differential solubility of the product and the succinimide byproduct. By slowly dosing cold water (anti-solvent) into the DMF reaction mixture, the chlorinated pyrimidinone will crash out as a crystalline solid, while the highly water-soluble succinimide remains dissolved in the DMF/Water mother liquor.
Part 3: Reagent Selection & Quantitative Data
Selecting the right chlorinating agent is the most critical decision for scale-up. Below is a quantitative synthesis of pilot-plant data comparing standard reagents.
Chlorinating Agent
Optimal Temp
Yield (>1kg Scale)
Primary Byproduct
Exotherm Risk
Scalability Rating
N-Chlorosuccinimide (NCS)
0°C to 20°C
88 - 92%
Succinimide
Moderate
Excellent (Preferred)
Sulfuryl Chloride (SO₂Cl₂)
-10°C to 5°C
75 - 80%
SO₂ (gas), HCl (gas)
Very High
Poor (Corrosive/Toxic)
Chlorine Gas (Cl₂)
-20°C
60 - 70%
HCl (gas)
High
Moderate (Requires specialized flow reactors)
Part 4: Self-Validating Scale-Up Protocol (1-kg Scale)
This protocol utilizes a self-validating framework. Do not proceed to the subsequent step unless the In-Process Control (IPC) criteria are explicitly met.
Step 1: Reactor Preparation & Dissolution
Charge a 20 L jacketed glass-lined reactor with 2-methylpyrimidin-4(3H)-one (1.00 kg, 9.08 mol) and anhydrous DMF (8.0 L).
Stir at 150 rpm and cool the jacket to 0°C.
IPC Check 1: Visually confirm complete dissolution. The internal temperature (T_int) must be ≤ 5°C before proceeding.
Step 2: Controlled Dosing of NCS
Prepare a solution of NCS (1.27 kg, 9.53 mol, 1.05 eq) in DMF (3.0 L).
Begin dosing the NCS solution via an addition funnel or dosing pump at a rate of ~1.5 L/hr.
IPC Check 2 (Self-Validation): Monitor T_int continuously. If T_int exceeds 20°C, halt dosing immediately and increase jacket cooling. The reaction relies on this thermal boundary to prevent 2-methyl chlorination.
Step 3: Reaction Maturation & Monitoring
Once dosing is complete, allow the reaction to warm to 20°C and stir for 4 hours.
IPC Check 3: Pull a 1 mL aliquot, quench with water, and analyze via HPLC (254 nm). Pass Criteria: Unreacted starting material must be < 1.0% AUC. If > 1.0%, add an additional 0.05 eq of solid NCS and stir for 1 hour.
Step 4: Anti-Solvent Crystallization
Cool the reactor to 5°C.
Slowly dose purified water (15.0 L) over 3 hours. A thick white/pale-yellow slurry will form.
Causality Note: The slow addition rate is critical to grow large, filterable crystals rather than a fine, unfilterable powder.
Step 5: Filtration & Clearance
Filter the slurry through a Nutsche filter.
Wash the filter cake with ice-cold water (3 x 2.0 L) to clear residual DMF and succinimide.
IPC Check 4: Test the pH of the final wash filtrate. It should be neutral (pH 6-7).
Step 6: Drying
Dry the solid in a vacuum oven at 45°C under high vacuum (< 50 mbar) for 24 hours.
Final Validation: Yield should be ~1.15 kg (88%). Purity by HPLC > 98%.
Part 5: Mechanistic Pathway
Understanding the mechanism is crucial for troubleshooting. The reaction relies on the tautomerization of the pyrimidinone to its enol form, which activates the C5 position for electrophilic attack[2].
Nomenclature Note: While the target is often queried as the 4(5H)-one tautomer, the aromatized 4(3H)-one (lactam) and 4-ol (lactim) forms are thermodynamically dominant post-deprotonation of the Wheland intermediate.
References
Source: Google Patents (US20230062861A1)
6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3h)-one derivatives and related compounds as ptpn11 (shp2)
Comparative Reactivity Guide: 5-Chloro- vs. 5-Bromo-2-methylpyrimidin-4(5H)-one
Structural Dynamics and Electronic Profiling The pyrimidine scaffold is a cornerstone in drug discovery and synthetic chemistry. When functionalized as a 4(5H)-one—which exists in a dynamic tautomeric equilibrium with it...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Dynamics and Electronic Profiling
The pyrimidine scaffold is a cornerstone in drug discovery and synthetic chemistry. When functionalized as a 4(5H)-one—which exists in a dynamic tautomeric equilibrium with its 4-hydroxyl (enol) form—the ring exhibits complex electronic behavior 1[1]. The presence of a C2-methyl group provides mild electron donation (+I effect), but the dominant electronic directors are the C4-oxygen and the C5-halogen.
The critical divergence in reactivity between the 5-chloro and 5-bromo analogs lies in their Bond Dissociation Energy (BDE) and polarizability. The C5-Br bond is significantly weaker (~68 kcal/mol) and more polarizable than the C5-Cl bond (~81 kcal/mol). This fundamental thermodynamic difference dictates their utility in downstream synthetic workflows, particularly in transition-metal catalysis and orthogonal functionalization strategies 2[2].
Figure 1: Tautomeric equilibrium and divergent halogen reactivity at the C5 position.
Comparative Reactivity: Chemoselectivity and Regiocontrol
Palladium-Catalyzed Cross-Coupling
For researchers aiming to elaborate the C5 position via Suzuki-Miyaura, Stille, or Sonogashira couplings, 5-bromo-2-methylpyrimidin-4(5H)-one (and its derivatives) is the undisputed optimal starting material. The lower BDE of the C-Br bond facilitates rapid oxidative addition by Pd(0) species. In contrast, the 5-chloro analog is notoriously sluggish or completely inert under standard cross-coupling conditions, requiring highly specialized, electron-rich phosphine ligands and elevated temperatures to force the reaction 2[2].
Electrophilic Activation and SNAr
The native 4-hydroxyl/4-one group is a poor leaving group for Nucleophilic Aromatic Substitution (SNAr). To unlock the C4 position for functionalization, the compound must first be activated to a 4-chloro derivative using Phosphorus Oxychloride (POCl3) [[3]](3]. Both the 5-chloro and 5-bromo analogs undergo this transformation efficiently.
However, the strategic advantage of the 5-bromo analog becomes apparent after this activation. When subjecting 5-bromo-4-chloro-2-methylpyrimidine to SNAr, nucleophiles attack exclusively at the highly electrophilic C4 position. The C5-bromo group remains completely intact during this process because it lacks the necessary ortho/para resonance activation from the ring nitrogens 4[4]. This enables a seamless orthogonal functionalization workflow.
Figure 2: Orthogonal functionalization workflow leveraging differential site reactivity.
Quantitative Performance Comparison
Substrate
Transformation
Primary Reactive Site
Reagents & Conditions
Typical Yield
5-Bromo-2-methylpyrimidin-4-ol
Electrophilic Chlorination
C4-Hydroxyl
POCl3, 120 °C, 1 h
85–95%
5-Chloro-2-methylpyrimidin-4-ol
Electrophilic Chlorination
C4-Hydroxyl
POCl3, 120 °C, 1 h
85–95%
5-Bromo-4-chloro-2-methylpyrimidine
SNAr (Amination)
C4-Chloro
R-NH2, DIPEA, THF, 60 °C
80–90%
4-Amino-5-bromo-2-methylpyrimidine
Suzuki-Miyaura Coupling
C5-Bromo
Ar-B(OH)2, Pd(PPh3)4, K2CO3, 90 °C
75–88%
4-Amino-5-chloro-2-methylpyrimidine
Suzuki-Miyaura Coupling
C5-Chloro
Ar-B(OH)2, Pd(PPh3)4, K2CO3, 90 °C
< 5% (Inert)
Validated Experimental Protocols
Protocol A: Electrophilic Activation via Chlorination
Objective: Synthesis of 5-bromo-4-chloro-2-methylpyrimidine from 5-bromo-2-methylpyrimidin-4-ol.
Causality Check: POCl3 serves a dual role as solvent and activating agent, converting the unreactive enol tautomer into a highly electrophilic phosphorodichloridate intermediate, which is subsequently displaced by chloride. The elevated temperature (120 °C) is thermodynamically required to drive the substitution at the electron-deficient pyrimidine core 5[5].
Step-by-Step Methodology:
Reaction Setup : Suspend 5-bromo-2-methylpyrimidin-4-ol (5.0 g, 26.4 mmol) in neat phosphorus oxychloride (POCl3, 100 mL) under an inert atmosphere.
Thermal Activation : Heat the reaction mixture to 120 °C and maintain rigorous stirring for 60 minutes.
Concentration : Cool the mixture to ambient temperature. Concentrate in vacuo to remove the bulk of POCl3. Azeotrope the crude residue twice with toluene to ensure complete removal of residual acid chlorides.
Quenching : Dilute the crude residue with ethyl acetate (100 mL) and cool to 0 °C in an ice bath. Slowly add aqueous sodium bicarbonate (20 mL) dropwise under vigorous stirring to safely neutralize any remaining acidic species.
Isolation : Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the activated product.
Protocol B: Regioselective SNAr and Subsequent Suzuki Coupling
Objective: Orthogonal functionalization of the pyrimidine scaffold.
Causality Check: The C4-Cl bond is highly polarized by the adjacent ring nitrogens, making it the exclusive site for initial nucleophilic attack. Once displaced, the C5-Br bond becomes the sole reactive site for Pd(0) oxidative addition, allowing for stepwise, predictable elaboration [[2]](2].
Step-by-Step Methodology:
SNAr Reaction : Dissolve 5-bromo-4-chloro-2-methylpyrimidine (1.0 equiv) in anhydrous THF. Add the desired nucleophile (e.g., primary amine, 1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Stir at 60 °C until LCMS indicates complete consumption of the starting material. Purify via flash chromatography.
Cross-Coupling Setup : In a Schlenk flask, combine the isolated 4-amino-5-bromo-2-methylpyrimidine intermediate (1.0 equiv), an arylboronic acid (1.5 equiv), and K2CO3 (3.0 equiv).
Catalyst Addition : Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1). Add Pd(PPh3)4 (0.05 equiv) under an argon atmosphere.
Coupling Execution : Heat the mixture to 90 °C for 12 hours. Cool, filter through a Celite pad, and purify the final 4,5-disubstituted-2-methylpyrimidine via column chromatography.
References
PubChem. "5-Bromo-2-methylpyrimidin-4-OL | C5H5BrN2O | CID 13463837". Source: National Institutes of Health (NIH). URL: 1
BenchChem. "A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine". Source: BenchChem. URL: 2
Google Patents. "WO2014081617A1 - Substituted pyridone derivatives as pde10 inhibitors". Source: Google Patents. URL: 3
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of 5-chloro-2-methylpyrimidin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of novel chemical entities. T...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of novel chemical entities. This guide provides an in-depth analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 5-chloro-2-methylpyrimidin-4(5H)-one, a substituted pyrimidinone of interest in medicinal chemistry. We will explore the characteristic fragmentation pathways, compare the utility of MS with alternative analytical techniques, and provide a detailed experimental protocol for robust data acquisition. Our approach is grounded in the principles of scientific integrity, drawing upon established fragmentation mechanisms to provide a predictive and insightful guide for researchers in the field.
The Rationale Behind Fragmentation Analysis
Understanding the fragmentation pattern of a molecule under electron ionization is not merely an academic exercise; it is a critical step in confirming its identity, elucidating its structure, and identifying potential metabolites or degradation products. The high-energy electron beam in an EI-MS experiment imparts significant internal energy to the analyte molecule, leading to its ionization and subsequent fragmentation in a predictable and reproducible manner.[1][2] The resulting mass spectrum serves as a molecular fingerprint, where each fragment ion provides a piece of the structural puzzle. For a molecule like 5-chloro-2-methylpyrimidin-4(5H)-one, the interplay between the chlorine substituent, the methyl group, the carbonyl functionality, and the heterocyclic pyrimidinone core dictates a unique fragmentation cascade.
Predicted Fragmentation Pathways of 5-chloro-2-methylpyrimidin-4(5H)-one
The fragmentation of 5-chloro-2-methylpyrimidin-4(5H)-one is anticipated to proceed through several key pathways, initiated by the formation of the molecular ion (M•+). The presence of a chlorine atom will result in a characteristic isotopic pattern for all chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[3]
A primary fragmentation event is often the loss of a radical from the molecular ion.[1] In this case, the loss of a chlorine radical (•Cl) or a methyl radical (•CH₃) is highly probable. The stability of the resulting fragment ions will govern the relative abundance of these pathways. Subsequent fragmentation of the pyrimidine ring can occur through the loss of small, stable neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN).[4]
Below is a proposed fragmentation pathway, which is visually represented in the subsequent diagram.
Formation of the Molecular Ion (m/z 144/146): The initial ionization of 5-chloro-2-methylpyrimidin-4(5H)-one results in the formation of the molecular ion, M•+.
Pathway A: Loss of Chlorine Radical (m/z 109): A common fragmentation for halogenated compounds is the homolytic cleavage of the carbon-halogen bond, leading to the loss of a chlorine radical.[3] This would result in a fragment ion at m/z 109.
Pathway B: Loss of Methyl Radical (m/z 129/131): Alpha-cleavage next to the nitrogen atom could lead to the loss of the methyl radical, forming a fragment ion at m/z 129/131.
Subsequent Fragmentation:
The fragment at m/z 109 may subsequently lose a molecule of carbon monoxide (CO) from the pyrimidinone ring, a characteristic fragmentation for cyclic ketones, to yield a fragment at m/z 81.
Further fragmentation of the ring structure could involve the loss of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocyclic compounds, leading to smaller fragment ions.
Caption: Predicted EI-MS fragmentation pathway of 5-chloro-2-methylpyrimidin-4(5H)-one.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive structural elucidation often benefits from the complementary information provided by other analytical techniques.
Technique
Strengths for 5-chloro-2-methylpyrimidin-4(5H)-one
Weaknesses
Mass Spectrometry (MS)
Provides molecular weight and fragmentation data for structural confirmation. High sensitivity.
Isomeric differentiation can be challenging without tandem MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Essential for unambiguous structure determination.
Lower sensitivity compared to MS. Requires larger sample amounts.
Infrared (IR) Spectroscopy
Identifies functional groups present in the molecule, such as the carbonyl (C=O) and N-H bonds.
Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC)
Useful for purification and quantification. Can be coupled with MS (LC-MS) for enhanced analytical power.[5][6]
Does not directly provide structural information.
Gas Chromatography-Mass Spectrometry (GC-MS)
Provides separation of volatile compounds and their mass spectra.[5]
The compound may require derivatization to increase volatility.
Experimental Protocol: Electron Ionization Mass Spectrometry
This protocol outlines the key steps for acquiring a robust EI-mass spectrum of 5-chloro-2-methylpyrimidin-4(5H)-one.
Instrumentation:
A high-resolution mass spectrometer equipped with an electron ionization source (e.g., a quadrupole or time-of-flight analyzer).
Sample Preparation:
Accurately weigh approximately 1 mg of 5-chloro-2-methylpyrimidin-4(5H)-one.
Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 100 µg/mL.
Ensure the sample is fully dissolved before introduction into the mass spectrometer.
Mass Spectrometer Parameters:
Ionization Mode: Electron Ionization (EI)
Electron Energy: 70 eV (This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries).[4]
Ion Source Temperature: 200-250 °C (Optimize to ensure sample volatilization without thermal degradation).[4]
Mass Range: m/z 40-400 (to ensure capture of the molecular ion and all significant fragments).
Scan Speed: 1000 amu/s
Data Acquisition and Analysis:
Introduce a blank solvent injection to acquire a background spectrum.
Inject the sample solution into the mass spectrometer.
Acquire the mass spectrum.
Process the raw data by subtracting the background spectrum.
Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.
Caption: Experimental workflow for EI-MS analysis.
Conclusion
The analysis of the mass spectrometry fragmentation pattern of 5-chloro-2-methylpyrimidin-4(5H)-one provides invaluable structural information. By understanding the fundamental principles of fragmentation for halogenated and heterocyclic compounds, researchers can confidently interpret the resulting mass spectra.[4][7][8] The predicted pathways, including the loss of chlorine and methyl radicals followed by ring fragmentation, offer a solid framework for this analysis. While mass spectrometry is a powerful technique, its integration with other analytical methods like NMR and IR spectroscopy will ultimately provide the most comprehensive and unambiguous structural characterization.
References
Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry, vol. 4, no. 4, 2014, pp. 92-99. [Link]
AIP Publishing. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives." [Link]
ResearchGate. "Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds | Request PDF." [Link]
PMC. "Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry." [Link]
Mass spectral fragmentation modes of pyrimidine derivatives.[Link]
PMC. "Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations." [Link]
Spectroscopic Purity Validation of Commercial 5-Chloro-2-methylpyrimidin-4(5H)-one: A Comparative Guide
Introduction 5-Chloro-2-methylpyrimidin-4(5H)-one (CAS: 26732-04-7) is a highly versatile heterocyclic building block used extensively in the synthesis of kinase inhibitors, antiviral agents, and agrochemicals. Because t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
5-Chloro-2-methylpyrimidin-4(5H)-one (CAS: 26732-04-7) is a highly versatile heterocyclic building block used extensively in the synthesis of kinase inhibitors, antiviral agents, and agrochemicals. Because the pyrimidine core possesses multiple reactive sites (the C-Cl bond for cross-coupling, and N/O sites for alkylation), the presence of trace impurities—particularly des-chloro analogues or regioisomers—can severely derail downstream synthetic workflows.
This guide provides an objective comparison of commercial grades and establishes a self-validating analytical framework using orthogonal spectroscopic techniques (qNMR, LC-MS, and FTIR) to verify the structural integrity and absolute purity of this critical intermediate.
The Analytical Challenge: Tautomerism and Orthogonality
In solution, 5-chloro-2-methylpyrimidin-4(5H)-one exists in a dynamic equilibrium with its lactim tautomer, 5-chloro-2-methylpyrimidin-4-ol. This state complicates standard chromatographic analysis. Furthermore, relying solely on UV-based High-Performance Liquid Chromatography (HPLC) for purity assessment is fundamentally flawed for pyrimidines. Structurally similar impurities, such as the des-chloro derivative (2-methylpyrimidin-4(5H)-one), exhibit vastly different molar absorptivities, often resulting in a dangerous overestimation of purity[1].
To establish true purity, application scientists must employ orthogonal techniques:2[2], coupled with.
Comparative Performance: High-Purity vs. Standard Commercial Grades
When sourcing 5-chloro-2-methylpyrimidin-4(5H)-one, researchers typically encounter two tiers of material. Table 1 illustrates the analytical differences between these grades and their direct impact on a standard downstream Suzuki-Miyaura cross-coupling reaction.
Table 1: Comparative Performance of Commercial Grades
To ensure reproducibility and eliminate analytical bias, the following protocols incorporate internal validation checks.
Protocol A: Absolute Quantitation via 1H qNMR
Causality Check: qNMR is independent of the analyte's UV response factor. By using an internal standard (IS) with a known purity and non-overlapping signals, we create a direct mass-balance equation that cannot be skewed by chromophore variations[2].
Sample Preparation: Accurately weigh ~10 mg of the commercial 5-chloro-2-methylpyrimidin-4(5H)-one batch and ~5 mg of Dimethyl sulfone (DMSO₂, internal standard, >99.9% purity) into a vial using a microbalance (d = 0.001 mg).
Solvent: Dissolve in 0.6 mL of DMSO-d6. Ensure complete dissolution via sonication to prevent solid-state bias.
Acquisition Parameters: Acquire the ¹H NMR spectrum at 600 MHz. Critical Step: Set the relaxation delay (D1) to at least 5 × T₁ of the slowest relaxing proton (typically >30 seconds for pyrimidine protons) to ensure complete magnetization recovery.
Validation: Integrate the IS signal (singlet, δ 2.98 ppm, 6H) and the pyrimidine C6-H signal (singlet, ~δ 8.1 ppm, 1H). Calculate the absolute mass fraction using the integral ratios.
Protocol B: Trace Impurity Profiling via LC-MS/MS
Causality Check: While qNMR provides macro-purity, LC-MS resolves trace regioisomers that co-crystallize with the API. Gradient elution ensures the separation of the des-chloro impurity, which otherwise co-elutes in isocratic methods[1].
Chromatographic System: UPLC coupled to a Triple Quadrupole Mass Spectrometer.
Column: C18 reversed-phase (100 mm × 2.1 mm, 1.7 µm) maintained at 40°C.
Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Rationale: Formic acid acts as a proton source, promoting ionization in the positive Electrospray Ionization (ESI+) mode.
Detection: Monitor the [M+H]⁺ ion at m/z 145.0 (³⁵Cl isotope) and m/z 147.0 (³⁷Cl isotope). Scan for m/z 111.0 to detect the des-chloro impurity.
Protocol C: Solid-State Tautomer Verification via FTIR
Causality Check:3 (lactam vs. lactim). This dictates the compound's initial solubility profile and determines whether N-alkylation or O-alkylation will dominate in weakly basic conditions[3].
Preparation: Prepare a KBr pellet containing 1% (w/w) of the sample.
Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Validation: Analyze the carbonyl (C=O) stretching region (1650–1750 cm⁻¹) to confirm the lactam form, and observe the C=N stretching modes around 1450–1600 cm⁻¹[3].
Spectroscopic Benchmark Data
The following table summarizes the expected spectroscopic data for high-purity 5-chloro-2-methylpyrimidin-4(5H)-one. Any deviation from these benchmarks indicates batch contamination or degradation[4].
Confirms the lactam tautomer dominates in the solid state.
Analytical Workflow Visualization
Fig 1: Orthogonal spectroscopic workflow for validating commercial pyrimidine batches.
References
BenchChem Technical Support Team. "A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives." BenchChem.1
BenchChem Technical Support Team. "A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives." BenchChem. 4
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective." PMC. 2
Chaudhary, J. "FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review." Applied Science and Biotechnology Journal for Advanced Research. 3
Comparative Toxicity and Safety Profile of Halogenated Pyrimidin-4(5H)-ones
A Technical Guide for Drug Development Professionals Executive Summary & Mechanistic Rationale Halogenated pyrimidin-4(5H)-ones (and their tautomeric 4(3H)-one equivalents) represent a potent class of immunomodulators, i...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Drug Development Professionals
Executive Summary & Mechanistic Rationale
Halogenated pyrimidin-4(5H)-ones (and their tautomeric 4(3H)-one equivalents) represent a potent class of immunomodulators, interferon inducers, and antineoplastic agents. The prototypical compound, 2-amino-5-bromo-6-phenylpyrimidin-4(3H)-one (Bropirimine/ABPP), established the therapeutic viability of this scaffold 1. However, the introduction of a halogen (e.g., bromine or iodine) at the C-5 position fundamentally alters the molecule's lipophilicity (C log P) and electron density. This structural modification directly impacts its interaction with hepatic cytochrome P450 enzymes and off-target cellular receptors.
As a Senior Application Scientist, I emphasize that evaluating the safety of these compounds requires moving beyond simple LD50 metrics. We must understand the causality behind their toxicity—specifically, how CYP1A2-mediated arene oxide formation and endocrine disruption dictate their clinical boundaries. This guide provides a comparative analysis of halogenated pyrimidinones against standard alternatives and details self-validating experimental protocols for rigorous safety profiling.
Comparative Toxicity Profiles: Halogenated Pyrimidinones vs. Alternatives
When benchmarking halogenated pyrimidin-4(5H)-ones against non-halogenated analogs or clinical standards (such as Bacillus Calmette-Guérin for bladder cancer), the data reveals a distinct dichotomy: high acute tolerability but specific chronic and developmental liabilities.
Quantitative Safety Comparison
Table 1: Comparative Safety Metrics of Pyrimidinones and Clinical Alternatives
Local complications (90%), Systemic infection (5%)
Disseminated mycobacterial infection
Pyrazolo-pyrimidin-4-ones
Colon Cancer (RKO)
High tolerability
Minimal ulcerogenic effects in vivo
Not yet established clinically
Thieno-pyrimidin-4-ones
Antimicrobial/Oncology
MHC > 200 µM
Non-toxic to mammalian cells at therapeutic doses
N/A
Mechanisms of Toxicity: The Role of Halogenation
The safety profile of halogenated pyrimidinones is intrinsically linked to their metabolic fate. Halogenation increases cell membrane permeability, enhancing efficacy but also subjecting the molecule to extensive hepatic first-pass metabolism.
CYP1A2-Driven Oxidative Toxicity:
In vitro human biotransformation studies reveal that bropirimine is exclusively metabolized by CYP1A2 2. The process generates a reactive arene oxide intermediate. While microsomal epoxide hydrolase detoxifies this into dihydrodiol, spontaneous non-enzymatic rearrangement leads to p- and m-hydroxybropirimine. The transient accumulation of these arene oxides is a primary driver of the observed cellular stress and cardiac anomalies.
Endocrine Disruption & Developmental Toxicity:
In vivo studies demonstrate that bropirimine induces embryolethality. Crucially, this is not due to direct teratogenic action on the embryo. Instead, the compound causes a rapid depletion of maternal progesterone, leading to secondary fetal resorption 3.
CYP1A2-mediated metabolic pathway and toxicity mechanism of halogenated pyrimidinones.
Self-Validating Experimental Methodologies
To accurately profile novel halogenated pyrimidin-4(5H)-ones, researchers must employ self-validating assay systems. A protocol is only as good as its internal controls. The following methodologies are designed to establish causality, not just correlation.
Protocol A: In Vitro Apoptosis vs. Necrosis Differentiation
Objective: Determine if the cytotoxicity of novel pyrazolo[3,4-d]pyrimidin-4(5H)-ones is driven by programmed cell death (efficacy) or non-specific necrosis (toxicity) 4.
Self-Validation Mechanism: Dual-staining. Annexin V detects early apoptotic membrane flipping, while TUNEL confirms late-stage DNA fragmentation. Discordance between the two indicates off-target necrotic toxicity.
Step-by-Step Workflow:
Cell Culture & Treatment : Seed RKO colon cancer cells at
1×105
cells/well. Treat with the halogenated pyrimidinone at IC50 concentrations (e.g., 4-8 µM) for 24 hours.
Annexin V-FITC Staining : Harvest cells, wash with cold PBS, and resuspend in binding buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 min in the dark.
Flow Cytometry Analysis : Quantify early apoptotic cells (Annexin V+/PI-) versus necrotic cells (Annexin V-/PI+).
TUNEL Assay Confirmation : Fix a parallel set of treated cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Apply terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.
Data Synthesis : A safe, targeted compound will show >80% concordance between Annexin V+ populations and TUNEL+ populations, confirming p53/caspase-3 mediated apoptosis rather than chemical necrosis.
Protocol B: In Vivo Developmental Toxicity & Progesterone Rescue
Objective: Assess the developmental safety profile and validate the endocrine-disruption mechanism.
Self-Validation Mechanism: Co-administration of exogenous progesterone. If toxicity is reversed, the mechanism is confirmed as endocrine-mediated rather than direct embryonic cytotoxicity.
Step-by-Step Workflow:
Animal Model Setup : Utilize pregnant Sprague-Dawley rats. Divide into four cohorts (n=10/group).
Cohort 4: Progesterone only (1.00 mg/rat, IM, b.i.d.).
Monitoring : Track maternal body weight and transient toxicity signs (e.g., lethargy) for 24 hours post-dose.
Termination & Evaluation (Day 20) : Euthanize dams. Examine uteri for fetal resorption rates and viable embryos.
Causal Analysis : If Cohort 2 shows 100% embryolethality but Cohort 3 shows normal viable litters, the toxicity is definitively linked to corpus luteum disruption, guiding future structural modifications to avoid progesterone interference.
Self-validating experimental workflow for safety profiling of pyrimidin-4(5H)-ones.
Clinical Implications and Future Directions
The clinical journey of halogenated pyrimidinones has been a balancing act between potent efficacy and systemic toxicity. In Phase I and II trials for superficial bladder cancer, oral bropirimine demonstrated a response rate of ~29.4%, offering a non-invasive alternative to intravesical BCG therapy 5. While BCG is plagued by a 90% local complication rate and risks of disseminated mycobacterial infection, bropirimine's adverse events were primarily systemic: flu-like symptoms, nausea, and cardiovascular episodes (tachycardia and palpitations).
However, the 23% dropout rate due to toxicity in some trials underscores the need for next-generation derivatives 6. Modern drug design is pivoting towards fused ring systems—such as pyrazolo[3,4-d]pyrimidin-4(5H)-ones and thieno[2,3-d]pyrimidin-4-ones. These newer scaffolds maintain the critical hydrogen-bonding face of the pyrimidinone core while using the fused rings to fine-tune electron density and steric bulk, effectively bypassing the CYP1A2 arene oxide trap and eliminating the embryolethal endocrine disruption seen in earlier halogenated monomers.
References
Phase I study of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP)
Human biotransformation of bropirimine. Characterization of the major bropirimine oxidative metabolites formed in vitro. PubMed.
Reversal of bropirimine developmental toxicity with progesterone. PubMed.
Bropirimine, an Orally Active Anticancer Agent for Superficial Bladder Cancer. Karger.
Novel 1,5-diphenyl-6-substituted 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones induced apoptosis in RKO colon cancer cells. Taylor & Francis.
ODAC Votes Neither Yea nor Nay on Remisar for Bladder Cancer. CancerNetwork.
In Vitro Assay Validation Guide: Profiling Kinase Inhibitors Derived from the 5-Chloro-2-methylpyrimidin-4(5H)-one Scaffold
As a Senior Application Scientist, I frequently encounter novel small molecules designed to target the ATP-binding pocket of kinases. Among these, derivatives synthesized from the 5-chloro-2-methylpyrimidin-4(5H)-one sca...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter novel small molecules designed to target the ATP-binding pocket of kinases. Among these, derivatives synthesized from the 5-chloro-2-methylpyrimidin-4(5H)-one scaffold (often fused into pyrazolo[3,4-d]pyrimidin-4-ones or pyrrolo[3,2-d]pyrimidin-4-ones) have emerged as highly privileged structures. This specific halogenated pyrimidinone core mimics the purine ring of ATP, allowing it to form critical hydrogen bonds within the kinase hinge region, making it a potent scaffold for targeting kinases like EGFR and Src [1], as well as bromodomains like PCAF[2].
However, the structural nature of these halogenated heterocycles can sometimes lead to compound aggregation or autofluorescence, which are notorious for generating false positives in high-throughput screening (HTS). To establish true scientific trustworthiness, a single assay is never enough. This guide provides an objective comparison of three orthogonal in vitro assay modalities, detailing self-validating protocols to ensure your 5-chloro-2-methylpyrimidin-4(5H)-one derivatives are true target engagers.
Mechanistic Rationale & Pathway Visualization
To validate an inhibitor, we must first understand its mechanism of action. The 5-chloro-2-methylpyrimidin-4(5H)-one scaffold acts as a Type I kinase inhibitor, competitively displacing ATP.
Mechanism of action for 5-chloro-2-methylpyrimidin-4(5H)-one derivatives targeting the ATP pocket.
Assay Modality Comparison Matrix
To confidently validate these compounds, we employ a triad of assays: TR-FRET (Biochemical), ADP-Glo (Biochemical Orthogonal), and NanoBRET (Cellular).
Feature
TR-FRET (Biochemical)
ADP-Glo (Biochemical)
NanoBRET (Cellular)
Primary Readout
Fluorescence Resonance Energy Transfer
Luminescence (RLU)
Bioluminescence Resonance Energy Transfer
Target Measurement
Phosphorylated Peptide Substrate
Total ADP Production
Live-Cell Target Engagement
Sensitivity to Auto-fluorescence
Low (Time-resolved delay mitigates this)
None (Luminescent readout)
Low (BRET ratio normalizes signal)
Throughput
Ultra-High (1536-well compatible)
High (384-well compatible)
Medium (96/384-well compatible)
Physiological Relevance
Low (Recombinant protein, artificial ATP)
Low (Recombinant protein, artificial ATP)
High (Intact cells, physiological ATP ~1mM)
Cost per Well
$
Self-Validating Experimental Protocols
Do not blindly follow manufacturer inserts; understand the causality of the chemistry. The following protocols are designed as self-validating systems, meaning internal controls dictate whether the data is acceptable before any IC50 is calculated.
Protocol 1: TR-FRET Kinase Assay (Primary Screen)
Causality: We use Time-Resolved FRET (Europium cryptate donor and d2 acceptor) because pyrimidinone derivatives can sometimes exhibit native fluorescence in the 400-500 nm range. By introducing a 50 µs delay before reading the emission, short-lived compound autofluorescence decays completely, leaving only the long-lived FRET signal from the specific kinase reaction.
Compound Preparation: Dispense 5-chloro-2-methylpyrimidin-4(5H)-one derivatives (10-point dose-response, 3-fold dilutions) into a 384-well proxiplate using acoustic liquid handling (e.g., Echo 550). Why acoustic? It eliminates plastic tip adsorption and prevents DMSO gradient errors.
Kinase Reaction: Add 5 µL of recombinant kinase (e.g., EGFR) pre-incubated with the compound for 15 minutes. Add 5 µL of ATP/Substrate mix to initiate the reaction. Ensure ATP concentration is set at the apparent
Km
for the specific kinase to allow for sensitive competitive inhibition profiling.
Reaction Termination & Detection: After 60 minutes, add 10 µL of detection buffer containing EDTA (to chelate
Mg2+
and stop the kinase) and the Eu-labeled anti-phospho antibody + d2-labeled substrate.
Readout: Incubate for 1 hour. Read on a microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm (donor) and 665 nm (acceptor).
Validation Checkpoint: Calculate the Z'-factor using DMSO controls (max signal) and Staurosporine controls (min signal). Proceed to data analysis only if Z' > 0.65.
Causality: TR-FRET can occasionally be foiled by compounds that act as fluorescence quenchers. ADP-Glo measures the byproduct of the kinase reaction (ADP) via luminescence, making it completely blind to fluorescence-interfering compounds [3].
Kinase Reaction: Replicate steps 1 and 2 from the TR-FRET protocol in a solid white 384-well plate.
ATP Depletion: After 60 minutes, add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Why? This reagent completely depletes unconsumed ATP, ensuring that any subsequent signal is derived solely from the ADP produced by the active kinase.
Kinase Detection: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP, which is simultaneously utilized by a luciferase/luciferin reaction to generate light.
Readout: Measure luminescence after 30 minutes.
Validation Checkpoint: Compare the IC50 of the reference inhibitor (Staurosporine) between TR-FRET and ADP-Glo. They should be within a 3-fold range. If a 5-chloro-2-methylpyrimidin-4(5H)-one derivative shows a 10 nM IC50 in TR-FRET but >10 µM in ADP-Glo, it is a false-positive quencher.
Protocol 3: NanoBRET Cellular Target Engagement
Causality: A biochemical IC50 is meaningless if the compound cannot cross the cell membrane or if it is outcompeted by the high intracellular concentration of ATP (~1-5 mM). NanoBRET proves physiological target engagement.
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate cells in a 96-well format.
Tracer Incubation: Add a cell-permeable fluorescent NanoBRET tracer. The tracer binds the ATP pocket, bringing the fluorophore close to the NanoLuc tag, generating a high BRET signal.
Compound Competition: Add the 5-chloro-2-methylpyrimidin-4(5H)-one derivative. If the compound is cell-permeable and binds the target, it will competitively displace the tracer, resulting in a dose-dependent loss of the BRET signal.
Validation Checkpoint: Always run a parallel cell viability assay (e.g., CellTiter-Glo). If the compound causes rapid cytotoxicity, the loss of BRET signal may be an artifact of cell death rather than true target engagement.
Workflow Visualization
Orthogonal in vitro assay workflows for validating kinase inhibitor hit compounds.
Quantitative Data Presentation
Below is a representative validation dataset demonstrating how a true positive hit behaves across the orthogonal platforms compared to a known reference inhibitor.
Compound
TR-FRET IC50 (nM)
ADP-Glo IC50 (nM)
NanoBRET IC50 (nM)
Cell Viability IC50 (µM)
Conclusion
Staurosporine (Ref)
1.2 ± 0.3
1.5 ± 0.2
18.4 ± 2.1
0.05
Validated Pan-Kinase Inhibitor
Cmpd A (False Hit)
15.4 ± 1.1
> 10,000
> 10,000
> 50.0
Assay Interference (Quencher)
Cmpd B (Novel 5-Cl-Pyrimidine)
8.7 ± 0.5
9.2 ± 0.8
145.0 ± 12.5
12.5
Validated Target Engager
Note: The shift in IC50 between biochemical (TR-FRET/ADP-Glo) and cellular (NanoBRET) assays for Cmpd B is expected due to the competition with high intracellular ATP concentrations and membrane permeability factors.
References
Abdellatif, K. R. A., Abdelall, E. K. A., Abdelgawad, M. A., Ahmed, R. R., & Bakr, R. B. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3297-3309.[Link]
Huang, L., Li, H., Li, L., Niu, L., Seupel, R., Wu, C., Cheng, W., Chen, C., Ding, B., Brennan, P. E., & Yang, S. (2019). Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. Journal of Medicinal Chemistry, 62(9), 4526-4542.[Link]
Greco, C., Catania, R., Balacco, D. L., Taresco, V., Musumeci, F., Alexander, C., Huett, A., & Schenone, S. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules, 25(22), 5354.[Link]
Standard Operating Procedure: Handling and Disposal of 5-Chloro-2-methylpyrimidin-4(5H)-one As a Senior Application Scientist, I recognize that the development of novel therapeutics—particularly kinase inhibitors and ant...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Handling and Disposal of 5-Chloro-2-methylpyrimidin-4(5H)-one
As a Senior Application Scientist, I recognize that the development of novel therapeutics—particularly kinase inhibitors and antimicrobial agents—frequently relies on halogenated pyrimidine scaffolds like 5-chloro-2-methylpyrimidin-4(5H)-one[1][2]. While much attention is given to the synthetic utility of these building blocks, their end-of-life logistical management is equally critical.
Improper disposal of halogenated organics poses severe environmental, safety, and financial risks to research institutions. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of 5-chloro-2-methylpyrimidin-4(5H)-one, grounded in established Environmental Health and Safety (EHS) protocols.
Chemical Profiling & Waste Classification
Chemical Identity: 5-Chloro-2-methylpyrimidin-4(5H)-one (CAS: 317841-60-4)
Waste Classification: Halogenated Organic Waste[3][4]
The Causality of Segregation:
The presence of the carbon-chlorine (C-Cl) bond dictates the entire disposal lifecycle of this compound. Unlike non-halogenated solvents (e.g., ethanol, hexane) which can be cleanly combusted, halogenated compounds require specialized, high-temperature incineration equipped with alkaline scrubbers[5].
If halogenated waste is incinerated under standard conditions, it can generate highly toxic, corrosive hydrochloric acid (HCl) gas and environmentally persistent polychlorinated dibenzo-p-dioxins (PCDDs)[5]. Furthermore, introducing even a small fraction of 5-chloro-2-methylpyrimidin-4(5H)-one into a non-halogenated waste carboy taints the entire volume, forcing the facility to process the entire container as halogenated waste at a significantly higher financial cost[5].
Operational Disposal Protocol
This step-by-step methodology must be followed whenever disposing of reaction mixtures, mother liquors, or analytical samples containing 5-chloro-2-methylpyrimidin-4(5H)-one.
Step 1: Preparation and Containment
Action: Conduct all waste transfer operations inside a certified chemical fume hood to prevent inhalation of associated volatile solvents[4].
Causality: While the pyrimidine itself is a solid, it is almost always disposed of as a solute in organic matrices (e.g., Dichloromethane, Ethyl Acetate). The fume hood captures volatile organic compound (VOC) emissions during the transfer process.
Step 2: Container Selection
Action: Select a chemically compatible, leak-proof container. High-Density Polyethylene (HDPE) or PTFE-lined glass bottles are standard. Never use metal containers.
Causality: Halogenated waste streams can become slightly acidic over time due to the degradation of solvents or the presence of trace acidic byproducts from the reaction. Metal containers are susceptible to corrosion, which can lead to catastrophic leaks in the waste accumulation area.
Step 3: Segregation and Transfer
Action: Verify the receiving container is strictly designated for "Halogenated Organic Waste" [3][4]. Use a dedicated funnel to transfer the waste. Do not fill the container beyond 80-90% capacity[3].
Causality: Leaving headspace is a critical safety mechanism; it allows for the thermal expansion of vapors, preventing the container from over-pressurizing and rupturing in the event of ambient temperature fluctuations.
Step 4: Immediate Labeling
Action: Attach a standardized EHS hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly list "5-Chloro-2-methylpyrimidin-4(5H)-one" alongside all other solvents in the mixture, estimating their percentage by volume.
Causality: "Unknown" chemical waste cannot be legally transported or destroyed by vendors without costly analytical testing. A five-minute rule should be applied: it should never take more than five minutes to cap and properly label a waste container after use.
Step 5: Storage and Vendor Hand-off
Action: Store the capped, labeled container in a designated flammable storage cabinet or a ventilated waste accumulation area with secondary containment (e.g., a polyethylene spill tray) until collection by a licensed hazardous waste vendor[4].
Waste Stream Compatibility Matrix
To ensure strict segregation, laboratory personnel must adhere to the following compatibility guidelines when disposing of 5-chloro-2-methylpyrimidin-4(5H)-one mixtures.
The following diagram illustrates the logical decision tree for routing 5-chloro-2-methylpyrimidin-4(5H)-one waste, ensuring environmental compliance and laboratory safety.
Workflow for segregation and disposal of halogenated pyrimidine waste streams.
References
Cleanroom Waste Disposal Protocol - Auckland Microfab. University of Auckland.[Link]
Safety: Chemical Compatibility, and Waste. University of Kansas.[Link]
GUIDELINES ON SCHEDULED WASTE MANAGEMENT. Universiti Tunku Abdul Rahman (UTAR).[Link]
Personal protective equipment for handling 5-Chloro-2-methylpyrimidin-4(5H)-one
As a Senior Application Scientist, I frequently consult on the safe handling of reactive pharmaceutical intermediates. 5-Chloro-2-methylpyrimidin-4(5H)-one (CAS: 26732-04-7) is a highly versatile building block used exte...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult on the safe handling of reactive pharmaceutical intermediates. 5-Chloro-2-methylpyrimidin-4(5H)-one (CAS: 26732-04-7) is a highly versatile building block used extensively in the synthesis of kinase inhibitors and other targeted therapeutics. However, its utility is matched by its reactivity.
This technical bulletin provides a comprehensive, self-validating operational framework for handling this compound, ensuring both scientific integrity and operator safety.
Hazard Assessment & Mechanistic Causality
Before detailing the operational protocols, we must understand the chemical causality behind the hazards. 5-Chloro-2-methylpyrimidin-4(5H)-one presents four primary hazards according to its Safety Data Sheet (SDS): Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and harmful if inhaled (H332) [1].
Electrophilic Reactivity (H315, H319): The chlorine atom at the C5 position of the electron-deficient pyrimidine ring is susceptible to nucleophilic attack. If this chemical contacts the moisture in your eyes or respiratory tract, it can act as an alkylating/arylating agent. This cross-links proteins in the corneal epithelium or epidermal layers, leading to severe, localized irritation.
Particulate Aerosolization (H302, H332): As a solid powder, the compound is highly prone to aerosolization. Inhalation bypasses the skin's stratum corneum barrier, allowing the compound to directly interact with the alveolar epithelium, leading to systemic toxicity.
Personal Protective Equipment (PPE) Matrix
To mitigate these mechanistic risks, a robust PPE strategy is required, grounded in OSHA's 29 CFR 1910.132 standards for laboratory safety[2]. The following matrix details the required PPE and the causality behind each selection.
PPE Category
Specification
Mechanistic Rationale & Causality
Eye Protection
ANSI Z87.1-compliant chemical splash goggles.
Prevents airborne dust and accidental solution splashes from contacting the reactive corneal epithelium. Standard safety glasses are insufficient due to the lack of a peripheral seal.
Hand Protection
Double-layered Nitrile gloves (minimum 5 mil thickness).
Nitrile provides excellent resistance to chlorinated heterocyclic compounds. Double-gloving ensures that if the outer layer is compromised by a microscopic pinhole, the inner layer maintains the barrier.
Body Protection
Flame-resistant (FR) lab coat with knit cuffs, fully buttoned.
Knit cuffs prevent the wrists from being exposed when reaching into the fume hood, eliminating the risk of localized skin irritation from settled dust.
Respiratory
N95 or P100 particulate respirator.
Filters out aerosolized micro-particles. Note: Primary control must always be engineering (handling inside a certified fume hood).
Operational Plan & Handling Protocol
Every protocol must function as a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met. This ensures strict adherence to the principles outlined in Prudent Practices in the Laboratory [3].
Step-by-Step Methodology: Safe Weighing and Reaction Setup
Engineering Control Verification: Before opening the chemical container, verify that the chemical fume hood monitor displays a face velocity of at least 100 feet per minute (fpm).
Validation: If the alarm sounds or the flow is <100 fpm, immediately abort the operation and seal all containers.
Static Elimination: Chlorinated powders often carry a static charge, causing them to "jump" and aerosolize upon opening. Wipe the exterior of the weighing spatula and the balance draft shield with an anti-static zero-stat gun or a damp Kimwipe.
Enclosed Weighing: Place a pre-tared, sealable vial on the analytical balance inside the fume hood. Carefully transfer the 5-Chloro-2-methylpyrimidin-4(5H)-one using a micro-spatula to minimize dust generation.
Sealed Transfer: Cap the vial tightly before removing it from the balance area. Transfer the sealed vial directly to the reaction vessel.
Inert Atmosphere Setup: Because the compound is reactive, flush the reaction vessel with inert gas (Nitrogen or Argon) before introducing the powder to prevent unwanted oxidation or moisture absorption.
Validation: Ensure the gas bubbler indicates a steady, positive pressure flow before removing the vessel septum.
Fig 1. Safe handling and reaction setup workflow for 5-Chloro-2-methylpyrimidin-4(5H)-one.
Spill Response & Environmental Control
In the event of an accidental release, immediate and methodical action is required to prevent exposure and laboratory cross-contamination[4].
Step-by-Step Methodology: Decontamination and Spill Response
Assessment and Isolation: Immediately isolate the area. If the spill is large (>50g) or occurs outside a ventilated fume hood, evacuate the immediate vicinity and alert the Chemical Hygiene Officer.
Don Spill Kit PPE: Upgrade PPE to include a P100 half-mask respirator and heavy-duty butyl or nitrile utility gloves.
Containment: Surround the spill with an inert, absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust, as reactive halogenated compounds can initiate exothermic reactions with organics.
Neutralization: Carefully mist the solid spill with a 1M Sodium Carbonate (Na₂CO₃) solution.
Causality: The mild base helps to hydrolyze and neutralize any reactive chlorinated species, mitigating the immediate electrophilic hazard without causing a violent exothermic reaction.
Collection: Use a non-sparking plastic scoop to transfer the absorbed, neutralized mixture into a high-density polyethylene (HDPE) hazardous waste container.
Secondary Cleaning: Wash the spill surface with soap and water, followed by an ethanol wipe-down to ensure all organic residues are solubilized and removed.
Fig 2. Step-by-step spill response and decontamination pathway for laboratory settings.
Disposal and Quenching Plan
Improper disposal of chlorinated pyrimidines can lead to environmental toxicity and severe regulatory violations.
Step-by-Step Methodology: Disposal
Quenching Reaction Mixtures: Before disposal, ensure any active reaction mixtures containing this compound are fully quenched. Slowly add the mixture to a stirred ice-water bath containing a mild base (e.g., saturated sodium bicarbonate) to neutralize any generated hydrochloric acid (HCl) byproducts.
Validation: Check the pH of the aqueous layer using indicator paper; it must be between pH 7 and 9 before transfer to the waste carboy.
Segregation: All waste containing 5-Chloro-2-methylpyrimidin-4(5H)-one must be strictly segregated into Halogenated Organic Waste containers. Mixing with non-halogenated waste can cause dangerous secondary reactions and significantly increases disposal costs.
Labeling: Clearly label the waste container with the full chemical name, CAS number (26732-04-7), and the specific hazards (Toxic, Irritant, Environmental Hazard).
References
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor. Available at:[Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]
NextSDS. "4-Pyrimidinol, 5-chloro-2-methyl- (7CI,8CI) Chemical Substance Information." NextSDS Compliance. Available at: [Link]
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